cyanosafracin B
Description
Properties
Molecular Formula |
C29H35N5O6 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[(1R,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18?,19-,20-,23-/m0/s1 |
InChI Key |
BHINEHROXMLHMV-ZDZYWCQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cyanosafracin B: A Comprehensive Technical Guide to its Production from Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanosafracin B, a pivotal intermediate in the semi-synthesis of the potent anti-cancer drug trabectedin (B1682994) (ET-743), is derived from safracin B, a natural antibiotic produced by the bacterium Pseudomonas fluorescens. This technical guide provides an in-depth overview of the discovery, isolation, and chemical conversion process leading to this compound. It details the fermentation of Pseudomonas fluorescens to yield safracin B, its subsequent purification, and the chemical synthesis that transforms it into this compound. This document consolidates experimental protocols, quantitative data, and logical workflows to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The journey to this compound is intrinsically linked to the quest for a sustainable supply of the marine-derived anti-tumor agent, trabectedin. Originally isolated from the tunicate Ecteinascidia turbinata, the limited natural abundance of trabectedin necessitated the development of a more viable production method.[1] The structural similarity between trabectedin and safracin B, an antibiotic produced by Pseudomonas fluorescens, presented a unique opportunity for a semi-synthetic approach.[2] Researchers at PharmaMar pioneered a process to produce safracin B through large-scale fermentation and then chemically convert it into this compound, a key building block for trabectedin synthesis.[3] This innovation marked a significant milestone, enabling the production of trabectedin on a kilogram scale.[4]
This guide elucidates the multi-step process, commencing with the fermentation of a specific bacterial strain, followed by the isolation and purification of the precursor molecule, and culminating in the targeted chemical synthesis of this compound.
Production of Safracin B via Fermentation
The foundational step in the synthesis of this compound is the production of its precursor, safracin B, through the fermentation of Pseudomonas fluorescens strain A2-2.[5]
Microbial Strain
The primary organism utilized for safracin B production is Pseudomonas fluorescens A2-2 .[5]
Fermentation Protocol
The production of safracin B is a two-stage process involving the preparation of a seed culture followed by the main fermentation.
2.2.1. Seed Culture Preparation
A loopful of Pseudomonas fluorescens A2-2 from a slant culture is inoculated into a seed medium. The culture is incubated to obtain a mature seed culture for the main fermentation.[6]
2.2.2. Main Fermentation
The mature seed culture is transferred to a larger fermentation vessel containing the production medium. The fermentation is carried out under controlled conditions to maximize the yield of safracin B.[6] Safracin B production typically begins after 16 hours and reaches its maximum concentration after approximately 48 hours.[3]
Data Presentation: Fermentation Media Composition
| Medium | Component | Concentration (g/L) | Reference |
| Seed Medium | Glucose | 15.0 | [6] |
| Peptone | 5.0 | [6] | |
| Yeast Extract | 2.0 | [6] | |
| Dipotassium hydrogen phosphate | 0.5 | [6] | |
| Magnesium sulfate (B86663) heptahydrate | 0.5 | [6] | |
| Calcium carbonate | 4.0 | [6] | |
| Fermentation Medium | Glucose | 20.0 | [6] |
| Mannitol | 40.0 | [6] | |
| Dry Yeast | 20.0 | [6] | |
| Ammonium sulfate | 10.0 | [6] | |
| Potassium chloride | 4.0 | [6] | |
| Potassium dihydrogen phosphate | 0.2 | [6] | |
| Calcium carbonate | 8.0 | [6] |
Data Presentation: Fermentation Parameters
| Parameter | Seed Culture | Main Fermentation | Reference |
| Temperature | 28°C | 24-26°C | [6] |
| Agitation | 220 rpm (shaker) | 180 rpm (fermenter) | [6] |
| Duration | 1 day | 4 days | [6] |
| Initial pH | Not specified | 7.0 | [6] |
| Final pH | Not specified | 7.5-8.0 | [6] |
Isolation and Purification of Safracin B
Following fermentation, safracin B is extracted from the culture broth and purified to be used in the subsequent chemical synthesis.
Experimental Protocol
-
Cell Separation: The fermentation broth is centrifuged to remove the bacterial cells.[7]
-
pH Adjustment and Extraction: The pH of the supernatant is adjusted to 9.0 with NaOH. The alkaline broth is then extracted with an equal volume of ethyl acetate (B1210297). This extraction is typically repeated.[3][7]
-
Washing and Concentration: The combined ethyl acetate extracts are washed with water and then evaporated to dryness under vacuum to yield a crude extract.[3]
-
Silica (B1680970) Gel Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent system (e.g., toluene-chloroform-methanol, 2:6:1) and subjected to silica gel column chromatography to separate safracin A and safracin B.[3]
Chemical Synthesis of this compound from Safracin B
The purified safracin B undergoes a multi-step chemical transformation to yield this compound. This process is a critical part of the overall semi-synthesis of trabectedin.
Experimental Protocol
While a detailed, step-by-step protocol for the direct conversion of safracin B to this compound is proprietary and not fully disclosed in the public literature, the overall transformation is a key part of the synthesis of trabectedin (ET-743) from this compound. The synthesis of ET-743 from this compound has been described, and from this, the initial steps to obtain this compound from safracin B can be inferred as a cyanation reaction.[3][4]
The general principle involves the introduction of a cyano group. This is a common transformation in organic synthesis and would likely involve reacting safracin B with a cyanide-containing reagent under controlled conditions.
Quantitative Data
| Parameter | Value | Reference |
| Safracin B Yield (Lab Scale) | 4 mg from a 2L fermenter | [6] |
| Overall Yield (Safracin B to ET-743) | 1.5% over 14 steps | [8] |
Note: The specific yield for the conversion of safracin B to this compound is not explicitly stated in the reviewed literature, but it is a component of the overall yield for the semi-synthesis of ET-743.
Characterization of this compound
The structural elucidation and confirmation of this compound would be accomplished using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the nitrile (C≡N) group characteristic of this compound.
Visualizations
Safracin B Biosynthesis Pathway in Pseudomonas fluorescens
The biosynthesis of safracin in Pseudomonas fluorescens is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster.[12][13]
Caption: Biosynthesis of Safracin B in P. fluorescens.
Experimental Workflow for this compound Production
The overall process from bacterial culture to the final product is a sequential workflow.
Caption: Production workflow for this compound.
Conclusion
The development of a robust and scalable method for the production of this compound from Pseudomonas fluorescens has been a cornerstone in ensuring the clinical availability of the anti-cancer drug trabectedin. This technical guide has provided a detailed overview of the key stages involved, from the fermentation of the microbial source to the isolation of the natural product precursor and its subsequent chemical modification. The methodologies and data presented herein offer a valuable resource for researchers and professionals in the fields of natural product synthesis and pharmaceutical development, highlighting the power of integrating microbiology and chemistry to address challenges in drug supply. Further research into optimizing fermentation yields and streamlining the chemical synthesis could lead to even more efficient production of this critical pharmaceutical intermediate.
References
- 1. lehigh.edu [lehigh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103074395B - Fermentation medium used for producing Safracin B - Google Patents [patents.google.com]
- 7. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyanosafracin B Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanosafracin B, a crucial intermediate in the semi-synthesis of the anticancer drug trabectedin (B1682994) (ET-743). The focus is on the genetic organization, enzymatic functions, and regulatory mechanisms governing the production of its precursor, safracin B, in Pseudomonas species.
Introduction to this compound
This compound is a synthetic derivative of safracin B, an antibiotic with antitumor activity produced by the bacterium Pseudomonas fluorescens. The structural similarity of safracin B to the marine natural product ET-743 has made it a valuable starting material for the commercial production of this potent anticancer agent. Understanding the biosynthesis of safracin B is therefore of significant interest for optimizing its production and for the potential bioengineering of novel, structurally diverse analogs.
The biosynthesis of safracin B is orchestrated by a dedicated gene cluster, designated as the sac cluster, which encodes a series of enzymes responsible for the assembly of the molecule from amino acid precursors. This process involves a non-ribosomal peptide synthetase (NRPS) machinery, specialized enzymes for the synthesis of a non-proteinogenic amino acid, and a set of tailoring enzymes that modify the core structure.
The Safracin Biosynthetic Gene Cluster (sac)
The sac biosynthetic gene cluster from Pseudomonas fluorescens A2-2 spans approximately 17.5 kb and is organized into two divergent operons: sacABCDEFGH and sacIJ. A similar organization is found in other safracin-producing strains like Pseudomonas poae PMA22, which may contain an additional gene, sacK. The genes within this cluster encode all the necessary machinery for the biosynthesis, regulation, and transport of safracins.
Gene Organization and Function
The functions of the open reading frames (ORFs) within the sac cluster have been elucidated through genetic and biochemical studies. The following table summarizes the proposed functions of the key genes.
| Gene | Proposed Function | Enzyme Class |
| sacA | Non-ribosomal peptide synthetase (NRPS), Module 1 | Synthetase |
| sacB | Non-ribosomal peptide synthetase (NRPS), Module 2 | Synthetase |
| sacC | Non-ribosomal peptide synthetase (NRPS), Module 3 | Synthetase |
| sacD | Hydroxylase for precursor biosynthesis | Oxidoreductase |
| sacF | C-methyltransferase for precursor biosynthesis | Transferase |
| sacG | O-methyltransferase for precursor biosynthesis | Transferase |
| sacH | Hydroxylase, involved in converting safracin B to safracin A and resistance | Oxidoreductase |
| sacI | N-methyltransferase, final tailoring step | Transferase |
| sacJ | Monooxygenase, final tailoring step | Oxidoreductase |
| sacK | Hypothetical protein | - |
| MexT | Transcriptional activator of the sac cluster | Regulator |
| MexS | Transcriptional repressor of the sac cluster | Regulator |
| MexEF-OprN | Efflux pump for safracin transport | Transporter |
The this compound Biosynthetic Pathway
The biosynthesis of safracin B, the precursor to this compound, is a multi-step process that begins with the formation of a unique non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr). This precursor is then incorporated into a peptide backbone by a three-module NRPS system, followed by a series of tailoring reactions.
Precursor Biosynthesis
The formation of 3h5mOmTyr from a tyrosine precursor is catalyzed by the enzymes SacD, SacF, and SacG.[1]
-
SacD acts as a hydroxylase.[1]
-
SacF performs a C-methylation.[1]
-
SacG carries out an O-methylation.[1]
NRPS-mediated Assembly
The core structure of safracin B is assembled by the NRPS enzymes SacA, SacB, and SacC. These multi-domain enzymes activate and link the amino acid building blocks in a specific sequence. The proposed amino acids activated by each module are outlined in the pathway diagram below.
Post-NRPS Tailoring
Following the assembly of the peptide backbone, a series of tailoring enzymes modify the intermediate to produce the final safracin B molecule.
-
SacJ , a monooxygenase, oxidizes an intermediate.[2]
-
SacI , a methyltransferase, then methylates the product of the SacJ-catalyzed reaction to yield safracin B.
-
SacH is a hydroxylase responsible for the conversion of safracin B to safracin A.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of safracin B.
Caption: Proposed biosynthetic pathway of safracin B and its conversion to this compound.
Regulation and Transport
The production of safracin is tightly regulated. The LysR-type transcriptional regulator MexT acts as an activator, while MexS functions as a repressor of the sac gene cluster expression. Furthermore, the MexEF-OprN efflux pump is involved in the transport of safracin out of the cell, and its overexpression has been shown to increase safracin production.
The interplay of these regulatory and transport elements is crucial for the efficient biosynthesis of safracin.
Caption: Regulatory and transport network for safracin biosynthesis.
Experimental Protocols
This section outlines general methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Heterologous Expression of the sac Gene Cluster
Objective: To produce safracins in a heterologous host to confirm the function of the gene cluster.
Protocol:
-
Vector Construction: The entire sac gene cluster (e.g., from a cosmid library of P. fluorescens genomic DNA) is cloned into a suitable broad-host-range expression vector.
-
Host Transformation: The resulting plasmid is introduced into a suitable heterologous host, such as a non-safracin-producing Pseudomonas strain (e.g., P. putida), via electroporation or conjugation.
-
Culture and Induction: The recombinant strain is cultured in an appropriate production medium. If the expression vector contains an inducible promoter, a suitable inducer (e.g., IPTG) is added at the appropriate growth phase.
-
Extraction and Analysis: After a suitable incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed for the presence of safracins using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gene Knockout and Complementation
Objective: To determine the function of a specific gene within the sac cluster.
Protocol:
-
Knockout Cassette Construction: A knockout cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene, is constructed.
-
Homologous Recombination: The knockout cassette is introduced into the wild-type safracin-producing strain. Homologous recombination will lead to the replacement of the target gene with the resistance cassette.
-
Selection and Verification: Mutants are selected on media containing the appropriate antibiotic. The successful gene knockout is verified by PCR and sequencing.
-
Phenotypic Analysis: The mutant strain is cultured, and the production of safracin and its intermediates is analyzed by HPLC and LC-MS to determine the effect of the gene deletion.
-
Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is cloned into an expression vector and introduced into the mutant strain. Restoration of safracin production confirms the gene's function.
In Vitro Enzymatic Assays
Objective: To characterize the biochemical function of a specific enzyme from the pathway.
Protocol:
-
Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., with a His-tag) and overexpressed in a suitable host (e.g., E. coli). The recombinant protein is then purified using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors in a suitable buffer.
-
Product Analysis: The reaction mixture is analyzed by methods such as HPLC, LC-MS, or spectrophotometry to detect the formation of the expected product and to determine kinetic parameters (e.g., Km, kcat).
Data Presentation
While specific quantitative data from the literature is sparse, the following table provides a conceptual framework for presenting such data when it becomes available through further research.
| Experiment Type | Parameter Measured | Example Result |
| Heterologous Expression | Safracin B Titer (mg/L) | P. putida (sac cluster): 50 mg/L |
| Gene Knockout | % Reduction in Safracin B | ΔsacI mutant: >95% reduction |
| Enzyme Kinetics (SacI) | Km for P22B (µM) | 25 µM |
| Enzyme Kinetics (SacI) | kcat (s-1) | 0.1 s-1 |
| Fermentation Optimization | Fold Increase in Yield | Optimized medium: 4-fold increase |
Conclusion and Future Perspectives
The elucidation of the this compound (via safracin B) biosynthetic pathway and the characterization of its gene cluster have provided a solid foundation for the biotechnological production of this important pharmaceutical precursor. The knowledge of the enzymes involved and the regulatory mechanisms opens up avenues for metabolic engineering strategies to improve yields and to generate novel safracin analogs with potentially enhanced or new biological activities. Future work should focus on the detailed biochemical characterization of all the enzymes in the pathway to enable rational engineering and the exploration of the substrate flexibility of the NRPS machinery for the creation of new-to-nature compounds. The heterologous expression of the sac cluster in optimized host strains also holds great promise for a sustainable and scalable production of this compound.
References
The Potent Biological Activity of Cyanosafracin B and Its Natural Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of cyanosafracin B and its diverse family of natural analogues. These tetrahydroisoquinoline alkaloids, isolated from various marine and terrestrial organisms, have garnered significant attention for their potent cytotoxic and antimicrobial properties. This document delves into their mechanisms of action, summarizes key quantitative data, and provides detailed experimental methodologies for the assays used to characterize these compelling molecules.
Introduction: A Family of Potent Bioactive Compounds
This compound belongs to the saframycin family of antibiotics, which are characterized by a dense, polycyclic core structure. While this compound itself is a crucial synthetic precursor to the clinically approved anticancer drug trabectedin (B1682994) (Ecteinascidin 743)[1][2][3], it and its natural relatives, including the saframycins, renieramycins, and jorumycins, exhibit a remarkable spectrum of biological activities. Their primary mode of action involves covalent modification of DNA, leading to the disruption of essential cellular processes such as transcription and DNA repair, ultimately culminating in cell death.
Quantitative Biological Activity Data
The cytotoxic and antimicrobial activities of this compound and its natural analogues have been evaluated against a range of cancer cell lines and microbial strains. The following tables summarize the half-maximal inhibitory concentration (IC50) values for cytotoxicity and the minimum inhibitory concentration (MIC) values for antimicrobial activity.
Table 1: Cytotoxicity of this compound Natural Analogues against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Renieramycin M | MCF-7 | Breast Adenocarcinoma | 6.0 ± 0.5 nM[4] |
| H292 | Non-Small-Cell Lung Cancer | 24.56 nM[5][6] | |
| H460 | Non-Small-Cell Lung Cancer | Not specified[5] | |
| A549 | Lung Cancer | 4.06 ± 0.24 µM (as derivative DH_32)[7] | |
| H23 | Lung Cancer | 2.07 ± 0.11 µM (as derivative DH_32)[7] | |
| Renieramycin T | A549 | Lung Cancer | 5.76 ± 0.23 µM[7] |
| H23 | Lung Cancer | 2.93 ± 0.07 µM[7] | |
| H292 | Lung Cancer | 1.52 ± 0.05 µM[7] | |
| Saframycin A | L1210 | Leukemia | 0.02 µg/mL[8] |
| Saframycin C | L1210 | Leukemia | 1.0 µg/mL[8] |
| Jorumycin | P388 | Leukemia | 12.5 ng/mL[9] |
| A549 | Lung Cancer | 12.5 ng/mL[9] | |
| HT29 | Colon Cancer | 12.5 ng/mL[9] | |
| MEL28 | Melanoma | 12.5 ng/mL[9] |
Table 2: Antimicrobial Activity of Saframycin S
| Compound | Microbial Class | MIC |
| Saframycin S | Gram-positive bacteria | Highest among saframycin group[10] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this class of compounds is their ability to form covalent adducts with DNA, which triggers a cascade of cellular events.
DNA Alkylation and Interference with DNA Repair
Saframycins and their analogues are known to alkylate guanine (B1146940) residues in the minor groove of DNA. This covalent modification distorts the DNA helix and creates lesions that stall cellular machinery. The workflow for a typical DNA alkylation assay is depicted below.
Modulation of Key Signaling Pathways
Recent studies have revealed that the biological effects of these compounds extend beyond simple DNA damage and involve the modulation of critical intracellular signaling pathways.
Renieramycin M has been shown to modulate the ErbB/PI3K-Akt and RAF/MAPK signaling pathways in breast cancer cells, contributing to its synergistic cytotoxic effect when combined with doxorubicin[4]. This suggests that renieramycin M can interfere with pro-survival signals within the cancer cells.
Ecteinascidin 743, a close analogue of this compound, has been identified as an inhibitor of the NF-κB signaling pathway[11]. NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. Inhibition of this pathway can sensitize cancer cells to apoptosis.
Interaction with Transcription-Coupled Nucleotide Excision Repair (TC-NER)
A fascinating aspect of the mechanism of action of ecteinascidin 743 is its dependence on a functional TC-NER pathway for its cytotoxicity. Instead of the cell repairing the DNA damage, the interaction of the drug-DNA adduct with the TC-NER machinery leads to the formation of lethal DNA strand breaks[12][13].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, H292)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator[4].
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours[14].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[14].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Assay (Gel-Based Assay)
This protocol provides a general framework for assessing DNA alkylation by saframycins.
Materials:
-
Purified DNA (e.g., plasmid pBR322)
-
Saframycin A
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Reducing agent (e.g., dithiothreitol)
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified DNA, saframycin A at various concentrations, and the reaction buffer.
-
Activation: Add a reducing agent to activate the saframycin for covalent binding.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for DNA alkylation.
-
Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the alkylated DNA from the unalkylated DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system. The alkylated DNA will migrate differently than the unalkylated DNA.
Transcription-Coupled Nucleotide Excision Repair (TC-NER) Assay (Cell-Based)
This protocol is based on assessing the sensitivity of cells deficient in TC-NER to the test compound.
Materials:
-
TC-NER proficient cell line (e.g., wild-type)
-
TC-NER deficient cell line (e.g., CSB-deficient)
-
Ecteinascidin 743
-
Culture medium and supplements
-
96-well plates
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed both the TC-NER proficient and deficient cell lines into separate 96-well plates at the same density.
-
Compound Treatment: Treat the cells with a range of concentrations of ecteinascidin 743.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Cytotoxicity Assessment: Perform an MTT assay as described above to determine the IC50 value of ecteinascidin 743 for each cell line.
-
Data Analysis: Compare the IC50 values between the two cell lines. A significantly higher IC50 value in the TC-NER deficient cell line indicates that the compound's cytotoxicity is dependent on a functional TC-NER pathway[12].
Conclusion
This compound and its natural analogues represent a rich source of potent bioactive molecules with significant potential for the development of novel therapeutics. Their complex mechanisms of action, involving DNA alkylation and the modulation of key cellular signaling pathways, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products. Further investigation into the specific molecular targets and the structure-activity relationships within this family of compounds will be crucial for the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Enigmatic Mechanism of Action of Cyanosafracin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanosafracin B, a complex heterocyclic quinone antibiotic, is primarily recognized for its pivotal role as a key intermediate in the semi-synthesis of the potent marine-derived antitumor agent, ecteinascidin 743 (ET-743, Trabectedin). While the mechanism of action of ET-743 is well-documented, the intrinsic biological activity and molecular modus operandi of this compound itself remain largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the putative mechanism of action of this compound. Drawing upon the established activities of its close structural analogs, safracin A and safracin B, as well as the broader saframycin family of antibiotics, this document delineates a probable mechanism centered on DNA interaction and synthesis inhibition. This guide presents available quantitative data, detailed experimental protocols from related studies, and visual diagrams of the proposed signaling pathways and molecular interactions to serve as a valuable resource for researchers investigating this class of compounds. It is imperative to note that the detailed mechanistic insights presented herein are largely inferred from studies on related molecules and should be considered as a hypothetical framework for this compound, pending direct experimental validation.
Introduction: The this compound Conundrum
This compound is a member of the safracin family of antibiotics, which are characterized by a dense and stereochemically rich tetrahydroisoquinoline framework. Its significance in the pharmaceutical landscape is indelibly linked to its utility as a starting material for the production of the clinically approved anticancer drug, Trabectedin. However, the inherent bioactivity of this compound is an area of scientific inquiry that has been overshadowed by the profound therapeutic potential of its synthetic derivatives.
The safracin family, including safracin A and B, has demonstrated both antimicrobial and antitumor properties.[1][2] These activities are attributed to their ability to interact with cellular DNA, a mechanism shared with the broader class of saframycin antibiotics. Given the high degree of structural homology, it is reasonable to postulate that this compound exerts its biological effects through a similar, if not identical, mechanism. This guide will, therefore, explore the established mechanism of action of the safracin and saframycin antibiotics as a proxy for understanding the molecular behavior of this compound.
Putative Mechanism of Action: DNA as the Primary Target
The central hypothesis for the mechanism of action of this compound, based on studies of safracin A, safracin B, and other saframycins, is its function as a DNA alkylating agent.[3][4] This process is not direct and requires a reductive activation step within the cellular environment.
The key steps in this proposed mechanism are:
-
Reductive Activation: The quinone moiety of the this compound molecule is believed to undergo intracellular reduction to a hydroquinone. This bioactivation is a critical prerequisite for its DNA-binding activity.[3]
-
Formation of an Electrophilic Iminium Ion: The reduction of the quinone triggers a cascade of electronic rearrangements, leading to the departure of the nitrile group at the α-amino nitrile moiety. This results in the formation of a highly reactive and electrophilic iminium ion.
-
Covalent DNA Alkylation: The generated iminium ion acts as a potent electrophile that attacks the nucleophilic N2 position of guanine (B1146940) bases within the minor groove of the DNA double helix. This results in the formation of a stable, covalent adduct between the drug molecule and the DNA.
-
Inhibition of Macromolecular Synthesis: The presence of these bulky adducts on the DNA template sterically hinders the progression of DNA and RNA polymerases. This leads to a potent inhibition of both DNA replication and transcription, ultimately culminating in cytotoxicity and the observed antimicrobial and antitumor effects.
Sequence Selectivity
Studies on saframycins A and S have revealed a discernible preference for binding to GC-rich sequences in DNA. Specifically, these antibiotics show a predilection for 5'-GGG and 5'-GGC sequences. It is plausible that this compound shares this sequence selectivity, a factor that could be crucial in determining its specific gene targets and overall biological activity profile.
Quantitative Data: Cytotoxicity of Related Safracin Antibiotics
| Compound | Tumor Model | Route of Administration | Optimal Dose (mg/kg/day) | Increase in Life Span (%) | Reference |
| Safracin A | L1210 Leukemia | i.p. | 10 | 35 | |
| P388 Leukemia | i.p. | 10 | 40 | ||
| B16 Melanoma | i.p. | 10 | 50 | ||
| Safracin B | L1210 Leukemia | i.p. | 2.5 | 45 | |
| P388 Leukemia | i.p. | 2.5 | 55 | ||
| B16 Melanoma | i.p. | 2.5 | 60 |
Note: i.p. denotes intraperitoneal administration.
Experimental Protocols: Methodologies for Studying Safracin-like Compounds
The following protocols are based on methodologies employed in the study of safracin and saframycin antibiotics and can be adapted for the investigation of this compound's mechanism of action.
DNA Binding Assay (Footprinting Analysis)
This protocol is designed to determine the sequence-specific binding of a compound to DNA.
Objective: To identify the preferential DNA binding sites of this compound.
Methodology:
-
DNA Substrate Preparation: A specific DNA fragment with a known sequence is radiolabeled at one end (e.g., using ³²P).
-
Drug-DNA Incubation: The radiolabeled DNA is incubated with varying concentrations of this compound in a suitable buffer. A reducing agent, such as dithiothreitol (B142953) (DTT), is typically included to facilitate the reductive activation of the quinone moiety.
-
Enzymatic or Chemical Cleavage: The DNA is then subjected to partial cleavage by a DNA-cleaving agent, such as DNase I or methidiumpropyl-EDTA (MPE).
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. Regions where this compound has bound to the DNA will be protected from cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.
In Vitro Transcription Assay
This assay is used to assess the effect of a compound on RNA synthesis.
Objective: To determine if this compound inhibits RNA polymerase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing a DNA template (e.g., calf thymus DNA), RNA polymerase, and radiolabeled ribonucleoside triphosphates (e.g., [³H]UTP) is prepared.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for RNA synthesis.
-
Precipitation and Scintillation Counting: The newly synthesized RNA is precipitated (e.g., using trichloroacetic acid), collected on filters, and the amount of incorporated radioactivity is quantified using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of transcription.
Cell-Based Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its study.
References
- 1. benchchem.com [benchchem.com]
- 2. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Safracin and Cyanosafracin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin and cyanosafracin are members of the tetrahydroisoquinoline family of antibiotics, exhibiting a range of biological activities, including antibacterial and potent antitumor properties. Produced by fermentation of Pseudomonas fluorescens, these compounds have garnered significant interest in the scientific community. This is not only due to their inherent bioactivity but also because cyanosafracin B serves as a key precursor in the semi-synthesis of the clinically approved anti-cancer agent, Ecteinascidin-743 (Trabectedin). This technical guide provides a comprehensive review of the biosynthesis, chemical synthesis, mechanism of action, and biological activities of safracin and cyanosafracin antibiotics. Detailed experimental protocols for fermentation, isolation, and characterization are provided, along with tabulated quantitative data on their biological efficacy. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.
Introduction
Safracins are a group of heterocyclic quinone antibiotics first isolated from the fermentation broth of Pseudomonas fluorescens.[1] Structurally, they belong to the saframycin family of antibiotics. The two primary forms, safracin A and safracin B, differ by a hydroxyl group. Safracin B can be chemically converted to this compound, a key intermediate in the production of the potent antitumor drug Ecteinascidin-743 (ET-743). This connection has spurred significant research into the efficient production and derivatization of these molecules.
Biosynthesis of Safracins
The biosynthesis of safracins in Pseudomonas fluorescens is orchestrated by a dedicated gene cluster. This cluster contains genes encoding non-ribosomal peptide synthetases (NRPS) and various modifying enzymes responsible for assembling the complex tetrahydroisoquinoline core.
Safracin Biosynthetic Gene Cluster
The safracin biosynthetic gene cluster from Pseudomonas fluorescens A2-2 has been identified and characterized.[2] It comprises a set of genes organized in operons that code for the enzymes necessary for the synthesis of the safracin backbone and its subsequent modifications.
Proposed Biosynthetic Pathway
The biosynthesis of safracin is a complex process involving the condensation of amino acid precursors and a series of enzymatic modifications. The pathway is initiated by the synthesis of a modified tyrosine derivative, which serves as a building block for the tetrahydroisoquinoline core. The NRPS machinery then sequentially adds other amino acids, followed by cyclization and tailoring reactions to yield the final safracin molecules.
References
A Technical Guide to Cyanosafracin B: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanosafracin B, a potent heterocyclic quinone, serves as a critical starting material in the semi-synthesis of the clinically significant anticancer agent Ecteinascidin 743 (Trabectedin, Yondelis®) and its analogue, Phthalascidin Pt-650.[1][2] As a derivative of the antibiotic Safracin B, produced through fermentation of the bacterium Pseudomonas fluorescens, this compound holds a key position in the pharmaceutical supply chain for these complex marine-derived natural products.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and purification, and a discussion of its biological relevance, primarily in the context of its role as a precursor to powerful antitumor compounds.
Physicochemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₅N₅O₆ | |
| Molecular Weight | 549.62 g/mol | |
| CAS Number | 96996-50-8 | |
| Appearance | Greenish solid (for a phthalimide (B116566) derivative) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Long-term: -20°C; Short-term: 0°C |
Spectroscopic Data
The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
IR spectroscopy provides valuable information about the functional groups present in the this compound molecule.
Table 2: Characteristic IR Absorption Bands for a this compound Derivative
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |
| 3371 | N-H or O-H stretching | |
| 2922 | C-H stretching (aliphatic) | |
| 1649 | C=O stretching (quinone or amide) | |
| 1439 | C=C stretching (aromatic) or C-H bending | |
| 1354 | C-N stretching or C-H bending | |
| 1282 | C-O stretching (ether or ester) | |
| 1234 | C-O stretching (ether or ester) | |
| 1165 | C-O stretching or C-N stretching |
The presence of nitrile (C≡N) stretching is expected in the IR spectrum of this compound, typically in the range of 2260-2220 cm⁻¹.
The extended conjugated system of the quinone and aromatic rings in this compound results in absorption in the UV-Vis region. The exact absorption maxima (λmax) are dependent on the solvent and the specific electronic transitions within the chromophore. While specific λmax values for this compound are not detailed in the readily available literature, its conjugated nature suggests strong absorption in the UV-A and possibly the visible range.
Experimental Protocols
The production of this compound is a multi-step process that begins with the fermentation of a microorganism, followed by chemical modification and purification.
Fermentation of Pseudomonas fluorescens for Safracin B Production
This compound is a semi-synthetic derivative of Safracin B, an antibiotic produced by the fermentation of Pseudomonas fluorescens. The fermentation process is a critical first step.
Workflow for Safracin B Fermentation:
Caption: Workflow for the production of Safracin B via fermentation.
Detailed Methodology:
-
Inoculum Preparation: A pure culture of Pseudomonas fluorescens is used to inoculate a seed culture medium. This seed culture is grown under optimal conditions to achieve a high cell density.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to maximize Safracin B production. Fermentation is carried out under controlled temperature, pH, and aeration.
-
Extraction: After fermentation, the biomass is separated from the broth. Safracin B is then extracted from the fermentation broth using a suitable organic solvent.
-
Purification: The crude extract is subjected to chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate and purify Safracin B.
Synthesis of this compound from Safracin B
The conversion of Safracin B to this compound involves a chemical modification, specifically a cyanation reaction. While the exact, detailed industrial protocol is proprietary, the general transformation is understood to involve the introduction of a nitrile group.
Reaction Scheme for Cyanation:
Caption: General scheme for the synthesis of this compound from Safracin B.
General Methodology:
The synthesis of this compound from Safracin B is a key chemical transformation. Although the specific industrial process is not publicly detailed, it is referred to as the synthesis of a "cyano derivative". This likely involves a reaction that introduces a nitrile (-C≡N) group onto the Safracin B scaffold.
Purification of this compound
Purification is a critical step to ensure the high purity of this compound required for its use as a pharmaceutical intermediate. Chromatographic methods are essential for this process.
Purification Workflow:
Caption: General workflow for the purification of this compound.
Detailed Methodology:
-
Chromatography: The crude reaction mixture containing this compound is subjected to one or more chromatographic steps. This may include column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
-
Fraction Collection: Fractions are collected from the chromatography column.
-
Purity Assessment: The purity of each fraction is assessed using analytical techniques such as HPLC and NMR spectroscopy.
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is removed to yield the final product.
Biological Activity and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor to Ecteinascidin 743. The mechanism of action and signaling pathways affected by ET-743 have been extensively studied.
Role as a Precursor to Ecteinascidin 743
The semi-synthesis of Ecteinascidin 743 from this compound is a complex, multi-step process that has enabled the sustainable production of this potent anticancer drug.
Synthetic Relationship:
References
Methodological & Application
Application Notes and Protocols: Semi-Synthesis of Trabectedin from Cyanosafracin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabectedin (B1682994) (ET-743, Yondelis®) is a potent marine-derived antitumor agent used in the treatment of advanced soft-tissue sarcoma and ovarian cancer.[1] Originally isolated in minute quantities from the tunicate Ecteinascidia turbinata, the natural supply is insufficient for clinical demands.[2] A robust and scalable semi-synthetic process starting from cyanosafracin B has been developed to address this supply issue.[2][3] this compound, an antibiotic readily available in kilogram quantities through the fermentation of Pseudomonas fluorescens, serves as a cost-effective and advanced starting material for the multi-step conversion to trabectedin.[2]
These application notes provide a detailed overview of the key synthetic transformations required to convert this compound into trabectedin, based on the pivotal methodologies developed by PharmaMar. The protocols are intended to guide researchers in the chemical synthesis of this complex natural product analogue.
Overall Synthetic Workflow
The semi-synthesis of trabectedin from this compound is a multi-step process involving protection of reactive functional groups, construction of the core ring system, and stereocontrolled introduction of key functionalities. The logical flow of this synthesis is depicted below.
Figure 1. High-level workflow for the conversion of this compound to Trabectedin.
Quantitative Data Summary of Key Synthetic Steps
The following table summarizes the reported yields for the key transformations in the semi-synthesis of trabectedin from this compound.
| Step No. | Transformation Description | Starting Material | Product | Reagents | Yield (%) |
| 1a | N-BOC Protection | This compound (3) | N-BOC Intermediate | Boc₂O, EtOH | 81 |
| 1b | O-MOM Protection | N-BOC Intermediate | BOC & MOM Protected Intermediate | MOMBr, i-Pr₂NEt, DMAP | 83 |
| 2 | Quinone Hydrolysis | BOC & MOM Protected Intermediate | Hydrolyzed Quinone (4) | NaOH, MeOH | 68 |
| 3 | Reduction & Cyclization | Hydrolyzed Quinone (4) | Methylenedioxy-bridged Intermediate (5) | H₂, Pd/C; then BrCH₂Cl, Cs₂CO₃ | 56 (for 2 steps) |
| 4 | O-Allylation | Intermediate (5) | Fully Protected Pentacycle (6) | Allyl bromide, Cs₂CO₃ | |
| 5 | N-BOC Deprotection | Fully Protected Pentacycle (6) | Deprotected Amine | TFA, CH₂Cl₂ | 95 |
| 6a | Edman: Thiourea Formation | Deprotected Amine | Phenylthiourea (B91264) Intermediate | Phenyl isothiocyanate, CH₂Cl₂ | 87 |
| 6b | Edman: Cyclization & Cleavage | Phenylthiourea Intermediate | Primary Amine (7) | HCl/dioxane | 82 |
| 7 | N-TROC Protection | Primary Amine (7) | TROC-Protected Amine | TrocCl, pyridine (B92270) | 98 |
| 8 | O-MOM Protection | TROC-Protected Amine | MOM-Protected Phenol (8) | MOMBr, i-Pr₂NEt, DMAP | 88 |
| 9 | N-TROC Deprotection | MOM-Protected Phenol (8) | Deprotected Amine Intermediate | Zn, AcOH | 83 |
| 10 | Deamination | Deprotected Amine Intermediate | Key Alcohol Intermediate (9) | NaNO₂, AcOH, THF, H₂O | 50 |
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the seminal publication by Cuevas, C., et al. (2000).
Step 1: Protection of this compound (3)
-
N-BOC Protection: To a solution of this compound (3) in ethanol, add di-tert-butyl dicarbonate (B1257347) (Boc₂O). Stir the reaction mixture at 23 °C for 23 hours. After completion, concentrate the mixture and purify the residue to yield the N-BOC protected intermediate. (Yield: 81%).
-
O-MOM Protection: To a solution of the N-BOC intermediate in acetonitrile, add N,N-diisopropylethylamine (i-Pr₂NEt), 4-dimethylaminopyridine (B28879) (DMAP), and chloromethyl methyl ether (MOMBr). Heat the mixture to 40 °C and stir for 6 hours. Upon completion, perform an aqueous workup and purify the crude product by chromatography to obtain the fully protected (BOC and MOM) this compound. (Yield: 83%).
Step 2: Hydrolysis of the Methoxy-p-quinone to form Intermediate 4
-
Dissolve the fully protected this compound in methanol.
-
Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Stir the reaction mixture at 20 °C for 2.5 hours.
-
Neutralize the reaction with a suitable acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the hydrolyzed quinone intermediate 4 . (Yield: 68%).
Step 3: Reduction and Formation of the Methylenedioxy Bridge (Intermediate 5)
-
Reduction: Dissolve intermediate 4 in a suitable solvent and add 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (1 atm) and stir at 23 °C for 2 hours. This generates an unstable hydroquinone intermediate which must be used immediately in the next step.
-
Cyclization: To the crude hydroquinone solution, add cesium carbonate (Cs₂CO₃) and bromochloromethane (B122714) (BrCH₂Cl) in dimethylformamide (DMF). Heat the reaction mixture to 110 °C for 2.5 hours.
-
After cooling, perform an aqueous workup, extract the product, and purify by chromatography to yield the methylenedioxy-bridged intermediate 5 . (Combined yield for the two steps: 56%).
Step 4: O-Allylation to yield Fully Protected Pentacycle (6)
-
To a solution of intermediate 5 in DMF, add cesium carbonate (Cs₂CO₃) and allyl bromide.
-
Stir the reaction at 23 °C for 3 hours.
-
Perform an aqueous workup and purify the crude material to obtain the fully protected pentacyclic intermediate 6 .
Step 5 & 6: Deprotection and Edman Degradation to Primary Amine (7)
-
N-BOC Deprotection: Treat intermediate 6 with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at 23 °C for 4 hours. After the reaction, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine. (Yield: 95%).
-
Edman Degradation (Thiourea Formation): Dissolve the resulting amine in CH₂Cl₂ and add phenyl isothiocyanate. Stir at 23 °C for 3 hours. Concentrate the mixture and purify to yield the corresponding phenylthiourea. (Yield: 87%).
-
Edman Degradation (Cleavage): Treat the phenylthiourea intermediate with a 4.3 M solution of HCl in 1,4-dioxane (B91453) at 23 °C for 1 hour. This cleaves the alanine (B10760859) side chain. Perform an appropriate workup to isolate the primary amine 7 . (Yield: 82%).
Step 7-10: Conversion of Primary Amine (7) to Key Alcohol Intermediate (9)
-
N-TROC Protection: Dissolve amine 7 in CH₂Cl₂ and cool to 0 °C. Add pyridine followed by 2,2,2-trichloroethyl chloroformate (TrocCl). Stir for 1 hour at 0 °C. Purify the product to obtain the TROC-protected amine. (Yield: 98%).
-
O-MOM Protection: To the TROC-protected amine in acetonitrile, add i-Pr₂NEt, DMAP, and MOMBr. Heat the mixture to 40 °C for 6 hours. Purify the product to yield intermediate 8 . (Yield: 88%).
-
N-TROC Deprotection: Treat intermediate 8 with activated zinc dust in aqueous acetic acid (AcOH) at 23 °C for 7 hours. Filter off the zinc and work up the reaction to isolate the deprotected primary amine. (Yield: 83%).
-
Deamination: Dissolve the resulting amine in a mixture of THF and water, and cool to 0 °C. Add acetic acid followed by an aqueous solution of sodium nitrite (B80452) (NaNO₂). Stir the reaction at 0 °C for 3 hours. This critical step converts the primary amine to a hydroxyl group, yielding the key intermediate 9 . (Yield: 50%).
The synthesis is completed from key intermediate 9 via nine additional steps, which include coupling with a protected cysteine derivative, formation of the 10-membered lactone bridge, and final deprotection steps to yield trabectedin (1).
Logical Relationship Diagram: Edman Degradation
The Edman degradation is a critical step for cleaving the alanine side chain. This process involves two main chemical reactions: coupling with phenyl isothiocyanate and subsequent acid-catalyzed cleavage.
Figure 2. Logical flow of the Edman degradation for side-chain cleavage.
Disclaimer: These protocols are intended for informational purposes for qualified research professionals. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Yondelis® (trabectedin, ET-743). A semisynthetic process solves the supply problem - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of Cyanosafracin B Analogues via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanosafracin B, a complex tetrahydroisoquinoline antibiotic produced by fermentation of Pseudomonas fluorescens, serves as a crucial starting material for the semi-synthesis of potent antitumor agents, including the clinically approved drug trabectedin (B1682994) (Yondelis™) and other ecteinascidins.[1][2] The derivatization of this compound and its analogues is a key strategy for developing novel therapeutic agents with improved efficacy, selectivity, and pharmacological properties. The Pictet-Spengler reaction, a powerful and versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds, offers a compelling approach for the structural modification of this compound-related compounds.[3][4][5] This document provides detailed application notes and protocols for the conceptual application of the Pictet-Spengler reaction in the derivatization of this compound analogues.
The Pictet-Spengler Reaction: A Tool for Complex Molecule Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. This reaction is a cornerstone in the synthesis of numerous natural products, particularly alkaloids, due to its efficiency and stereochemical control.
The generalized mechanism proceeds as follows:
-
Formation of a Schiff base from the β-arylethylamine and the carbonyl compound.
-
Protonation of the Schiff base to form an electrophilic iminium ion.
-
Intramolecular attack of the electron-rich aromatic ring onto the iminium ion.
-
Rearomatization of the ring system to yield the final tetrahydroisoquinoline product.
The reaction is typically carried out under acidic conditions, although milder methods, including enzymatic and asymmetric catalytic approaches, have been developed.
Application of the Pictet-Spengler Reaction to this compound Analogues
While direct derivatization of the intact this compound molecule via a Pictet-Spengler reaction is not widely reported due to its complex and sensitive structure, the reaction is highly relevant in the synthesis of its parent family of compounds, the ecteinascidins. For the purpose of illustrating its potential, a hypothetical derivatization of a simplified this compound analogue is presented below. This involves the modification of the this compound core to generate a suitable β-arylethylamine precursor, which can then undergo a Pictet-Spengler reaction to introduce novel structural diversity.
Hypothetical Derivatization Workflow
The following workflow outlines a conceptual pathway for the derivatization of a this compound analogue using a Pictet-Spengler reaction.
Caption: Conceptual workflow for the derivatization of a this compound analogue.
Experimental Protocols
The following are generalized protocols for performing a Pictet-Spengler reaction. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Classical Pictet-Spengler Reaction with Protic Acid Catalysis
This protocol is suitable for robust substrates that can tolerate strong acidic conditions.
Materials:
-
β-arylethylamine derivative of a this compound analogue (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene, or acetonitrile)
-
Protic acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄)) (catalytic to stoichiometric amounts)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-arylethylamine derivative in the chosen anhydrous solvent under an inert atmosphere.
-
Add the aldehyde or ketone to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the protic acid catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mild Pictet-Spengler Reaction using a Lewis Acid Catalyst
This protocol is suitable for more sensitive substrates that may degrade under strong protic acid conditions.
Materials:
-
β-arylethylamine derivative of a this compound analogue (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·OEt₂), scandium triflate (Sc(OTf)₃)) (0.1 - 0.5 eq)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-arylethylamine derivative and the aldehyde or ketone in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst to the solution.
-
Stir the reaction at the chosen temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following table summarizes representative quantitative data for Pictet-Spengler reactions in the context of complex natural product synthesis, which can serve as a benchmark for planning experiments with this compound analogues.
| Reactant 1 (β-arylethylamine) | Reactant 2 (Carbonyl) | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Tryptamine | Glyoxylic acid | TFA, CH₂Cl₂ | Tetrahydro-β-carboline derivative | 80 | N/A | |
| N-benzyl tryptophan methyl ester | α-ketoglutaric acid | Acetic acid | Mixture of ester acids and δ-lactams | N/A | Trans favored | |
| Tryptamine derivative | Garner aldehyde | Acetic acid, CH₂Cl₂ | Diastereomeric tetrahydro-β-carbolines | Quantitative | 1:2 (cis:trans) | |
| Tryptophan | Dimethoxyglyoxal | 5% TFA, CH₂Cl₂ | Tetrahydro-β-carboline derivative | 87 (2 steps) | N/A |
Signaling Pathways and Logical Relationships
The Pictet-Spengler reaction itself is a chemical transformation and not part of a biological signaling pathway. However, the resulting this compound derivatives may interact with various cellular signaling pathways, which is the ultimate goal of their synthesis. The logical relationship of the reaction mechanism is depicted below.
Caption: Mechanism of the Pictet-Spengler reaction.
Conclusion
The Pictet-Spengler reaction is a robust and highly adaptable method for the synthesis of tetrahydroisoquinoline frameworks. Its application to the derivatization of this compound analogues holds significant promise for the generation of novel compounds with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore this synthetic strategy in the pursuit of new and improved anticancer agents. Careful optimization of reaction conditions will be crucial for achieving desired outcomes with complex and sensitive substrates related to this compound.
References
- 1. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet-Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Production and Purification of Cyanosafracin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of cyanosafracin B, a key intermediate in the semi-synthesis of the anticancer drug trabectedin (B1682994) (ET-743). The protocols are based on the fermentation of Pseudomonas fluorescens and subsequent purification steps.
Introduction
This compound is a potent tetracyclic isoquinoline (B145761) antibiotic. Its significance in the pharmaceutical industry stems from its role as a readily available starting material for the synthesis of complex anticancer agents.[1][2][3] Large-scale production is achieved through a fermentation process using the bacterium Pseudomonas fluorescens.[1][4] Optimization of the fermentation medium and conditions is crucial for achieving high yields. This document outlines the key steps from fermentation to purification.
Large-Scale Production of Safracin B via Fermentation
The production of safracin B, the precursor to this compound, is carried out in large-scale fermenters. The process involves preparing a seed culture and then inoculating the production medium.
Fermentation Media Composition
Several media compositions have been developed to optimize the production of safracin B. The following tables summarize different reported media formulations. A Chinese patent suggests that optimized media can increase the potency by 200-300% compared to the baseline medium.
Table 1: Seed Culture Medium for Pseudomonas fluorescens
| Component | Concentration (g/L) |
| Glucose | 15.0 |
| Peptone | 5.0 |
| Yeast Extract | 2.0 |
| Dipotassium hydrogen phosphate | 0.5 |
| Magnesium sulfate (B86663) heptahydrate | 0.5 |
| Calcium carbonate | 4.0 |
Table 2: Fermentation Media for Safracin B Production
| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |
| Glucose | 20.0 | 10.0 | 10.0 |
| Mannitol | 40.0 | 50.0 | 50.0 |
| Soybean Powder | 20.0 | 10.0 | 20.0 |
| Peanut Meal | - | 10.0 | 10.0 |
| Ammonium Sulfate | 10.0 | 10.0 | 10.0 |
| Potassium Chloride | 4.0 | 4.0 | 4.0 |
| Potassium Dihydrogen Phosphate | 0.2 | 0.2 | 0.2 |
| Calcium Carbonate | 8.0 | 8.0 | 8.0 |
| Corn Oil | - | 5.0 | - |
| Relative Potency | 180% | 300% | 220% |
Fermentation Protocol
This protocol outlines the steps for the large-scale fermentation of Pseudomonas fluorescens to produce safracin B.
2.2.1. Preparation of Seed Culture
-
Prepare the seed culture medium as detailed in Table 1.
-
Sterilize the medium at 121°C for 20 minutes.
-
Inoculate the sterilized medium with a stock culture of Pseudomonas fluorescens A2-2.
-
Incubate the culture in a shaker at 28°C and 220 rpm for 24 hours to obtain a mature seed culture.
2.2.2. Production Fermentation
-
Prepare the desired fermentation medium from Table 2 in a large-scale fermenter.
-
Sterilize the fermenter and the medium.
-
Inoculate the sterile fermentation medium with the seed culture (e.g., 10% v/v).
-
Maintain the fermentation at 25°C with agitation.
-
Control the pH of the medium at approximately 7.0.
-
Continue the fermentation for 96 hours.
Experimental Workflow for Safracin B Fermentation
Caption: Workflow for the large-scale production of safracin B.
Purification of Safracin B and Conversion to this compound
The purification process involves extracting safracin B from the fermentation broth, followed by a series of purification steps. The final step is the chemical conversion of safracin B to this compound.
Extraction and Purification Protocol
3.1.1. Extraction of Safracin B
-
At the end of the fermentation, acidify the broth to a pH of approximately 4.0.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the safracin B from the clarified broth using a suitable organic solvent, such as butyl acetate. This can be performed in a multi-stage counter-current extraction process for efficiency.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract of safracin B.
3.1.2. Purification of Safracin B
-
The crude extract can be further purified using chromatographic techniques. A common method involves column chromatography on silica (B1680970) gel or other suitable resins.
-
The fractions containing safracin B are collected and pooled.
-
The purity of the fractions can be monitored by High-Performance Liquid Chromatography (HPLC).
3.1.3. Conversion to this compound
The conversion of safracin B to this compound is a chemical synthesis step. While detailed industrial protocols are proprietary, the process generally involves the reaction of safracin B with a cyanide source.
Quality Control
The purity and identity of the final this compound product should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification and Conversion Workflow
Caption: General workflow for purification and conversion.
Biosynthesis Pathway of Safracin
The biosynthesis of safracin in Pseudomonas fluorescens is orchestrated by a gene cluster containing genes for non-ribosomal peptide synthetases (NRPS) and tailoring enzymes. The pathway involves the condensation of amino acid precursors.
Safracin Biosynthesis Pathway
Caption: Simplified safracin biosynthesis pathway.
Conclusion
The large-scale production of this compound is a well-established process that relies on optimized fermentation of Pseudomonas fluorescens. While the general steps for production and purification are understood, specific details of industrial processes, particularly quantitative yields and purification efficiencies, are often proprietary. The provided protocols and data offer a strong foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. Further optimization of fermentation and purification protocols can lead to improved yields and purity, ultimately impacting the cost-effectiveness of producing life-saving drugs derived from this compound.
References
Application Notes and Protocols: Utilizing Cyanosafracin B in the Synthesis of Novel Tetrahydroisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinoline (THIQ) alkaloids represent a significant class of natural and synthetic compounds with a broad spectrum of biological activities, including potent antitumor properties.[1][2][3] A key challenge in the development of these complex molecules as therapeutic agents is their often-limited availability from natural sources. The semisynthetic approach, starting from a readily available precursor, offers a viable solution for the large-scale production required for clinical studies and commercialization.
This document provides detailed application notes and protocols for the use of cyanosafracin B, a fermentation-derived antibiotic, as a versatile starting material for the synthesis of novel and potent tetrahydroisoquinoline alkaloids, such as the acclaimed antitumor agent Ecteinascidin 743 (ET-743) and its synthetic analogue, Phthalascidin (Pt-650).[2][4] this compound, available on a kilogram scale through fermentation of Pseudomonas fluorescens, serves as a cost-effective and advanced intermediate for the synthesis of these intricate molecules.[1][4]
Overview of the Synthetic Strategy
The semisynthesis of complex tetrahydroisoquinoline alkaloids from this compound involves a multi-step process that builds upon the core structure of the starting material. The general strategy encompasses:
-
Protection of reactive functional groups: The amino and phenolic hydroxyl groups of this compound are initially protected to prevent unwanted side reactions during subsequent transformations.
-
Modification of the quinone moiety: The methoxy-p-quinone ring is hydrolyzed and subsequently modified to introduce key structural features of the target alkaloids.
-
Formation of the pentacyclic core: A series of reactions, including reduction and alkylation, are employed to construct the characteristic pentacyclic system of the ecteinascidin family.
-
Side-chain manipulation and functional group interconversion: The alanine (B10760859) side chain is cleaved and replaced with the desired substituent for the target alkaloid.
-
Final deprotection and purification: The protecting groups are removed to yield the final novel tetrahydroisoquinoline alkaloid, which is then purified to a high degree of purity.
This modular approach allows for the synthesis of a variety of analogues by modifying the side chain and other functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved therapeutic profiles.
Experimental Protocols
The following protocols are based on the successful synthesis of Ecteinascidin 743 and Phthalascidin from this compound.[1] Researchers should adapt and optimize these procedures for their specific target molecules.
Protection of this compound (Intermediate 4)
This initial step involves the protection of the secondary amine as a Boc-carbamate and the phenolic hydroxyl group as a MOM-ether, followed by hydrolysis of the methoxy-p-quinone.
Protocol:
-
Dissolve this compound (3) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) to protect the secondary amine.
-
Following the completion of the Boc-protection, add methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base (e.g., diisopropylethylamine) to protect the phenolic hydroxyl group.
-
After protection, hydrolyze the methoxy-p-quinone using sodium hydroxide (B78521) in a mixture of water and methanol (B129727) to yield the protected intermediate (4).
-
Purify the product by column chromatography.
Formation of the Pentacyclic System (Intermediate 5)
This protocol describes the reduction of the quinone and subsequent cyclization to form the core pentacyclic structure.
Protocol:
-
Reduce the quinone (4) via catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) to form an unstable hydroquinone (B1673460).
-
Immediately treat the hydroquinone with bromochloromethane (B122714) and cesium carbonate in DMF to form the methylenedioxy bridge, yielding the pentacyclic intermediate (5).[1]
-
Purify the product by column chromatography.
Synthesis of Phthalascidin (Pt-650) (2)
This protocol outlines the conversion of the pentacyclic intermediate (5) to Phthalascidin.
Protocol:
-
Protect the remaining phenolic hydroxyl group in intermediate 5 via acetylation.
-
Selectively remove the N-Boc protecting group.
-
Perform an Edman degradation of the alanine side chain to yield the primary amine intermediate (15).
-
React the resulting amine with phthalic anhydride (B1165640) and carbonyldiimidazole to furnish Phthalascidin (2).[1]
-
Purify the final product by HPLC.
Synthesis of Ecteinascidin 743 (ET-743) (1)
This protocol details the multi-step conversion of the pentacyclic intermediate towards ET-743.
Protocol:
-
Fully protect the remaining phenolic hydroxyl group in intermediate 5.
-
Selectively deprotect the MOM and BOC groups.
-
Cleave the amide bond via Edman degradation to yield the primary amine intermediate (7).
-
Protect the primary amine (e.g., as a TROC carbamate) and the remaining phenolic hydroxyl group (e.g., as a MOM ether).
-
Remove the TROC protecting group to yield intermediate 8.
-
Convert the primary amino group to a hydroxyl group using sodium nitrite (B80452) in acetic acid to give the key intermediate (9).[1]
-
The synthesis can then be completed following established multi-step procedures from this key intermediate to yield Ecteinascidin 743 (1).[1]
-
Purify the final product by HPLC.
Data Presentation
The following tables summarize the expected data for the key intermediates and final products in the synthesis of novel tetrahydroisoquinoline alkaloids from this compound.
Table 1: Summary of Synthetic Intermediates and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (3) | (Structure of this compound) | C₂₉H₃₂N₄O₇ | 548.59 |
| Intermediate 5 | (Structure of Intermediate 5) | C₃₉H₄₅N₃O₁₀ | 715.79 |
| Phthalascidin (2) | (Structure of Phthalascidin) | C₄₀H₃₈N₂O₁₂S | 770.81 |
| Ecteinascidin 743 (1) | (Structure of Ecteinascidin 743) | C₃₉H₄₃N₃O₁₁S | 761.84 |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| This compound (3) | Yellow solid | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Intermediate 5 | White solid | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Phthalascidin (2) | Pale yellow solid | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Ecteinascidin 743 (1) | Off-white solid | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
Note: Specific spectroscopic data should be obtained from experimental results and compared with literature values where available.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of novel tetrahydroisoquinoline alkaloids from this compound.
Caption: Synthetic workflow from this compound to novel tetrahydroisoquinoline alkaloids.
Logical Relationship of Key Intermediates
This diagram shows the progression from the starting material through key intermediates to the final products.
Caption: Key intermediates in the synthesis of Phthalascidin and Ecteinascidin 743.
Postulated Mechanism of Action
The antitumor activity of ecteinascidin-class alkaloids is believed to stem from their interaction with DNA, leading to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for tetrahydroisoquinoline alkaloid-induced apoptosis.
Conclusion
The use of this compound as a starting material provides a practical and scalable route to novel and biologically active tetrahydroisoquinoline alkaloids. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development. The versatility of the synthetic route allows for the creation of diverse libraries of analogues, which will be instrumental in the discovery of next-generation anticancer agents with enhanced efficacy and safety profiles. Further investigation into the biological mechanisms of these novel compounds will continue to drive the development of this important class of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Phthalascidin (Pt-650) from Cyanosafracin B: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalascidin (Pt-650) is a potent synthetic antitumor agent with a mode of action comparable to the marine natural product Ecteinascidin 743 (ET-743)[1][2]. Its antiproliferative activity, with IC50 values in the nanomolar range, is significantly greater than many conventional chemotherapy drugs[1][3]. Phthalascidin operates through a distinct mechanism involving the induction of DNA-protein cross-linking[1][2]. This document provides a detailed protocol for the chemical synthesis of Phthalascidin from Cyanosafracin B, a readily available starting material produced via fermentation of the bacterium Pseudomonas fluorescens[4][5][6]. The protocol is based on the efficient synthetic process developed by Cuevas et al.[4][7].
Introduction
Phthalascidin (Pt-650) emerged from the search for structurally simpler and more stable analogs of the potent marine-derived antitumor compound Ecteinascidin 743 (ET-743)[1]. Extensive research has demonstrated that Phthalascidin exhibits a comparable in vitro potency and biological activity profile to ET-743[1][8]. The synthesis of Phthalascidin from this compound provides a scalable and cost-effective route to this promising anticancer compound, facilitating further preclinical and clinical investigations[4][5]. This compound is an antibiotic that can be produced on a kilogram scale through fermentation, making it an ideal starting material[4][5][6].
The mechanism of action of Phthalascidin involves its interaction with DNA, leading to the formation of DNA-protein cross-links, which ultimately triggers cell death in cancer cells[1][2]. This unique mechanism makes it a valuable candidate for overcoming resistance to conventional chemotherapeutic agents.
Quantitative Data
The antiproliferative activity of Phthalascidin (Pt-650) has been evaluated against various human cancer cell lines, demonstrating potent inhibition of cell growth.
| Cell Line | Cancer Type | IC50 (nM) of Phthalascidin (Pt-650) | IC50 (nM) of Ecteinascidin 743 (ET-743) |
| A-549 | Lung Carcinoma | < 1.0 | < 1.0 |
| HCT116 | Colon Carcinoma | < 1.0 | < 1.0 |
| MCF-7 | Breast Carcinoma | < 1.0 | < 1.0 |
| A375 | Malignant Melanoma | < 1.0 | < 1.0 |
| NCI-H522 | Lung Carcinoma | < 1.0 | < 1.0 |
| COLO205 | Colon Carcinoma | < 1.0 | < 1.0 |
| T-47D | Breast Carcinoma | < 1.0 | < 1.0 |
| PC-3 | Prostate Carcinoma | < 1.0 | < 1.0 |
Data sourced from Martinez et al., 1999.[1]
Experimental Protocol: Synthesis of Phthalascidin (Pt-650) from this compound
This protocol outlines the key steps for the synthesis of Phthalascidin (Pt-650) starting from this compound. The synthesis involves a series of protection, functional group interconversion, and cyclization reactions.
Starting Material: this compound is a known compound that serves as the starting material for the synthesis of Pt-650[4][9][10].
Step 1: Protection of Amino and Phenol (B47542) Groups and Hydrolysis
-
Protect the primary amino and phenol groups of this compound (3) with BOC and MOM protecting groups, respectively.
-
Hydrolyze the methoxy-p-quinone with sodium hydroxide (B78521) (NaOH) in a mixture of water and methanol (B129727) to yield the intermediate quinone (4).
Step 2: Reduction and Methylene (B1212753) Bridge Formation
-
Reduce the quinone (4) using hydrogen gas (1 atm) with a Palladium on carbon (Pd/C) catalyst to form an unstable hydroquinone (B1673460).
-
Immediately treat the hydroquinone with bromochloromethane (B122714) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to form the methylene bridge, yielding intermediate (5).
Step 3: Phenol Alkylation
-
Alkylate the remaining free phenol group in intermediate (5) to obtain the fully protected intermediate (6).
Step 4: Deprotection and Amide Cleavage
-
Remove the MOM and BOC protecting groups from intermediate (6).
-
Perform an Edman degradation to cleave the amide bond. This involves forming a thiourea (B124793) by reacting with excess phenyl isothiocyanate, followed by treatment with hydrochloric acid (HCl) in 1,4-dioxane (B91453) to give the primary amine intermediate (7).
Step 5: Conversion of Primary Amine to Alcohol
-
Protect the E ring phenol as a MOM ether. This involves temporary protection of the primary amine as a TROC carbamate.
-
React with MOMBr and diisopropylethylamine (i-Pr₂NEt).
-
Remove the TROC group with Zinc in acetic acid (Zn/HOAc) to yield intermediate (8).
Step 6: Final Steps to Phthalascidin (not fully detailed in the primary source for Pt-650 from this compound, but can be inferred from related syntheses) The conversion from a key intermediate similar to (8) to Phthalascidin involves several further steps which are detailed for a related synthesis and are summarized here[1]:
-
Phenol O-alkylation: Use allyl bromide and cesium carbonate in DMF.
-
Desilylation: Use tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran.
-
Phthalimido coupling: Use diethyl azodicarboxylate, phthalimide, and triphenylphosphine (B44618) in tetrahydrofuran.
-
Deallylation: Use bistriphenylphosphine palladium dichloride, tri-n-butyltin hydride, and acetic acid in methylene chloride.
-
Phenol O-acetylation: Use acetic anhydride (B1165640) in methylene chloride.
-
Methoxymethyl ether cleavage: Use trifluoroacetic acid, tetrahydrofuran, and water.
This protocol is a summary of the synthetic route described by Cuevas et al., 2000 and Martinez et al., 1999 and should be adapted with appropriate stoichiometric calculations and safety precautions.[1][4]
Experimental Workflow
The following diagram illustrates the synthetic workflow from this compound to a key intermediate in the synthesis of Phthalascidin.
Caption: Synthetic workflow for Phthalascidin (Pt-650) from this compound.
Mechanism of Action Overview
The proposed mechanism of action for Phthalascidin involves the alkylation of DNA. It is believed that the molecule forms a reactive iminium species under physiological conditions, which then covalently binds to DNA, leading to the formation of DNA-protein cross-links. This disruption of DNA replication and transcription ultimately induces apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of action for Phthalascidin (Pt-650).
References
- 1. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS#:96996-50-8 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Enzymatic Modifications in the Biosynthesis of Cyanosafracin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the enzymatic modification of compounds related to cyanosafracin B, a key intermediate in the semi-synthesis of the potent antitumor agent Trabectedin (Ecteinascidin 743). While direct enzymatic modification of this compound is not extensively documented, the enzymes from the safracin and saframycin biosynthetic pathways offer significant potential for creating novel analogs and understanding the biosynthesis of this important class of molecules.
This document focuses on two key enzymatic steps: the construction of the core tetrahydroisoquinoline scaffold by the non-ribosomal peptide synthetase (NRPS) module SfmC, and the hydroxylation of safracin precursors by heme peroxidases such as SfmD and its homolog SacD.
Chemo-enzymatic Synthesis of Tetrahydroisoquinoline Scaffolds using SfmC
The non-ribosomal peptide synthetase (NRPS) module SfmC from the saframycin biosynthetic pathway is a powerful biocatalyst for the stereoselective synthesis of the complex pentacyclic core of tetrahydroisoquinoline alkaloids.[1][2][3] This enzyme catalyzes an iterative Pictet-Spengler reaction, assembling the scaffold from two tyrosine derivatives and a dipeptide intermediate.[4] By utilizing chemically synthesized substrate analogs, SfmC can be employed in a chemo-enzymatic approach to generate a variety of functionalized scaffolds.[1][2][3]
Experimental Workflow: SfmC-catalyzed Scaffold Synthesis
Caption: Chemo-enzymatic synthesis of a tetrahydroisoquinoline scaffold.
Protocol: In Vitro SfmC-catalyzed Pictet-Spengler Reaction
This protocol is adapted from the chemo-enzymatic synthesis of saframycin A analogs.[1][3]
Materials:
-
Purified SfmC enzyme
-
Synthetic tyrosine derivative (e.g., 3-hydroxy-5-methyl-O-methyltyrosine)
-
Synthetic peptidyl aldehyde substrate
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM ATP
-
Potassium cyanide (KCN) solution
-
Methylating agent (e.g., methyl iodide)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for analysis and purification
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the synthetic tyrosine derivative and the synthetic peptidyl aldehyde substrate in the reaction buffer.
-
Add purified SfmC enzyme to initiate the reaction. A typical enzyme concentration is in the range of 1-5 µM.
-
Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation.
-
-
Chemical Derivatization (One-Pot):
-
Following the enzymatic reaction, add a solution of KCN to the reaction mixture to introduce the aminonitrile functionality.
-
Subsequently, add a methylating agent to perform N-methylation.
-
Allow the chemical reactions to proceed at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a suitable quenching solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by HPLC.
-
Quantitative Data
| Substrate Analog | Product | Overall Yield | Reference |
| Peptidyl aldehyde 101 | Pentacyclic tertiary amine 102 | 18% | [2] |
Enzymatic Hydroxylation of Safracin Precursors
The enzymes SfmD from the saframycin pathway and its homolog SacD from the safracin pathway are heme-containing peroxidases that catalyze the regioselective hydroxylation of tyrosine derivatives.[5][6] Specifically, SfmD hydroxylates 3-methyltyrosine to 3-hydroxy-5-methyltyrosine using hydrogen peroxide as the oxidant.[5][6] This enzymatic activity is crucial for the formation of the quinone moiety of the final natural products. The conversion of safracin B to safracin A is also a hydroxylation event, likely carried out by a similar hydroxylase.[7]
Signaling Pathway: Hydroxylation in Safracin/Saframycin Biosynthesis
Caption: Enzymatic pathway for the formation of a key precursor.
Protocol: In Vitro Heme Peroxidase (SfmD/SacD) Assay
This protocol is based on the biochemical characterization of SfmD.[5][6]
Materials:
-
Purified SfmD or SacD enzyme
-
Substrate: 3-methyltyrosine
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the substrate (e.g., 1 mM 3-methyltyrosine) in the reaction buffer.
-
Add the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding a controlled amount of H₂O₂.
-
-
Incubation and Analysis:
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Analyze the formation of the hydroxylated product by HPLC.
-
Quantitative Data: Kinetic Parameters of SfmD
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| 3-Methyltyrosine | 130 ± 15 | 1.2 ± 0.1 | 9.2 x 10³ | [5][6] |
| L-Tyrosine | 450 ± 50 | 0.8 ± 0.1 | 1.8 x 10³ | [5][6] |
Enzymatic Conversion of Safracin B to Safracin A
Experimental Workflow: Conversion of Safracin B to Safracin A
Caption: Enzymatic conversion of Safracin B to Safracin A.
Proposed Protocol: In Vitro Hydroxylation of Safracin B
Materials:
-
Purified hydroxylase enzyme (e.g., heterologously expressed SacH)
-
Safracin B
-
Reaction Buffer (optimized for the specific hydroxylase, likely a phosphate (B84403) or Tris buffer at a physiological pH)
-
Cofactors (if required by the enzyme, e.g., NADPH, FAD)
-
HPLC/MS system for analysis
Procedure:
-
Reaction Setup:
-
Dissolve Safracin B in the reaction buffer to a known concentration.
-
Add any necessary cofactors.
-
Initiate the reaction by adding the purified hydroxylase.
-
-
Incubation and Monitoring:
-
Incubate the reaction at an optimal temperature for the enzyme.
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC-MS to detect the formation of Safracin A and the consumption of Safracin B.
-
-
Purification:
-
Once the reaction has reached completion or the desired conversion, the Safracin A can be purified from the reaction mixture using preparative HPLC.
-
Note: The specific reaction conditions (pH, temperature, cofactor concentrations, and enzyme concentration) would need to be optimized for the particular hydroxylase used.
These protocols and application notes provide a starting point for researchers interested in the enzymatic modification of this compound and related compounds. The enzymes from the safracin and saframycin biosynthetic pathways represent a versatile toolkit for generating novel analogs with potential applications in drug discovery and development.
References
- 1. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations [beilstein-journals.org]
- 3. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of the Full-Length Isoform of Soluble Adenylyl Cyclase (sAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of SfmD as a Heme Peroxidase That Catalyzes the Regioselective Hydroxylation of 3-Methyltyrosine to 3-Hydroxy-5-methyltyrosine in Saframycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of SfmD as a Heme peroxidase that catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine in saframycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyanosafracin B Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanosafracin B, a natural product obtained from the fermentation of the bacterium Pseudomonas fluorescens, serves as a crucial starting material for the semi-synthesis of a class of exceptionally potent antitumor agents.[1][2] These derivatives, most notably the Ecteinascidins (e.g., Trabectedin/ET-743) and Phthalascidins (e.g., Pt-650), exhibit profound cytotoxic activity against a wide range of cancer cell lines, often with potencies orders of magnitude greater than conventional chemotherapeutic drugs.[1] The unique mode of action, primarily involving DNA alkylation and modulation of DNA repair pathways, makes these compounds promising candidates for cancer therapy, particularly for tumors resistant to other treatments.[1]
These application notes provide a comprehensive overview of the development of this compound derivatives, including their synthesis, bioactivity data, and detailed protocols for their evaluation. The information is intended to guide researchers in the synthesis of novel analogs and the assessment of their therapeutic potential.
Data Presentation: Bioactivity of Key this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of prominent this compound derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of the compound's potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Phthalascidin (Pt-650) | Various | 0.1 - 1 | [1] |
| Ecteinascidin 743 (ET-743) | HT1080 (Fibrosarcoma) | 3.3 | |
| Ecteinascidin 743 (ET-743) | P388 (Leukemia) | Not specified | |
| Ecteinascidin 743 (ET-743) | A549 (Lung Carcinoma) | Not specified | |
| Ecteinascidin 743 (ET-743) | HT29 (Colon Adenocarcinoma) | Not specified | |
| Ecteinascidin 743 (ET-743) | MEL28 (Melanoma) | Not specified |
Experimental Protocols
General Workflow for the Development and Evaluation of this compound Derivatives
The development of novel this compound derivatives with enhanced bioactivity follows a structured workflow, from initial synthesis to detailed biological characterization.
Caption: A generalized workflow for the development and evaluation of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80% confluency.
-
Trypsinize the cells and resuspend them in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative stock solution in complete medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for highly potent this compound derivatives, such as Ecteinascidin 743, involves covalent binding to the minor groove of DNA. This interaction triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
DNA Alkylation and Repair Pathway Interference
Caption: The mechanism of action of potent this compound derivatives, such as Ecteinascidin 743.
The binding of these derivatives to guanine (B1146940) residues in the DNA minor groove creates a DNA adduct. This adduct distorts the DNA helix, which is then recognized by the cell's Nucleotide Excision Repair (NER) machinery. However, instead of repairing the damage, the interaction with the NER complex leads to the formation of lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis). This unique mechanism of converting a DNA repair process into a lethal event contributes to the high potency of these compounds. While this is the primary mechanism for some of the most studied derivatives, further research is needed to elucidate the specific signaling pathways modulated by a broader range of this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of ET-743 from Cyanosafracin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of ET-743 (Trabectedin) from cyanosafracin B.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low yield during the initial protection of this compound.
-
Question: My yield for the protection of the amino and phenol (B47542) groups of this compound is significantly lower than reported. What could be the cause?
-
Potential Causes:
-
Incomplete reaction due to insufficient reagent or reaction time.
-
Degradation of the starting material.
-
Suboptimal reaction conditions (temperature, solvent).
-
Difficulties in purification.
-
-
Solutions:
-
Ensure the use of fresh and appropriate amounts of Boc anhydride (B1165640) for the amino group protection and MOMBr for the phenol group protection.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Maintain the recommended reaction temperatures to avoid side reactions.[1]
-
Employ careful column chromatography for purification, as the protected product might be sensitive to prolonged exposure to silica (B1680970) gel.
-
Issue 2: Formation of an unstable hydroquinone (B1673460) intermediate.
-
Question: The reduction of the quinone to the hydroquinone intermediate is described as producing an "unstable" product. How can I handle this step effectively?
-
Potential Causes:
-
The hydroquinone is highly susceptible to air oxidation, reverting back to the quinone.
-
Delayed use of the intermediate in the subsequent step.
-
-
Solutions:
Issue 3: Low efficiency in the critical substitution of the amino group with a hydroxyl group.
-
Question: The conversion of the primary amine to a primary alcohol using sodium nitrite (B80452) and acetic acid is giving me a poor yield. What are the common pitfalls?
-
Potential Causes:
-
Formation of side products due to the reactive nature of the diazonium salt intermediate.
-
Suboptimal temperature control during the diazotization reaction.
-
Incorrect pH of the reaction mixture.
-
-
Solutions:
-
Maintain a low reaction temperature (typically 0 °C) to control the reactivity of the diazonium intermediate.[1]
-
Ensure slow and controlled addition of sodium nitrite.
-
The use of acetic acid is crucial for the reaction's success.[2]
-
Careful workup and purification are necessary to isolate the desired alcohol from potential byproducts. The reported yield for this step is around 50%, indicating its challenging nature.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall yield of the semi-synthesis of ET-743 from this compound?
The semi-synthesis of ET-743 from this compound is a multi-step process, and the overall yield can vary. The process developed by PharmaMar involves approximately 18-21 steps. While individual step yields can be high, the cumulative nature of the synthesis leads to a lower overall yield. The process, however, is considered efficient for producing multigram quantities of the final product.
Q2: Why is this compound used as the starting material?
This compound is an ideal starting material because it is readily available in kilogram quantities through the fermentation of the bacterium Pseudomonas fluorescens. Its chemical structure is closely related to that of ET-743, providing a sophisticated and cost-effective starting point for the synthesis.
Q3: What are the most critical steps in this synthetic route?
The most critical steps include:
-
The reduction of the quinone and the immediate subsequent alkylation due to the instability of the hydroquinone intermediate.
-
The substitution of the primary amino group with a hydroxyl group via a diazotization reaction, which is known for moderate yields and potential side reactions.
-
The final cyclization steps to form the complex pentacyclic core of ET-743.
Q4: Are there any specific safety precautions to consider?
Yes, several reagents used in this synthesis are hazardous. For example, bromochloromethane (B122714) and diazomethane (B1218177) precursors are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the synthesis.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reagents and Conditions | Reported Yield (%) | Reference |
| Protection of Amino Group (Boc) | Boc₂O, EtOH, 23 °C | 81% | |
| Protection of Phenol Group (MOM) | MOMBr, i-Pr₂NEt, DMAP, CH₃CN, 40 °C | 83% | |
| Hydrolysis of Methoxy-p-quinone | NaOH 1 M, MeOH, 20 °C | 68% | |
| Reduction and Alkylation | H₂, 10% Pd/C; ClBrCH₂, Cs₂CO₃, DMF, 110 °C | 56% (for two steps) | |
| Deprotection of Boc Group | TFA, CH₂Cl₂, 23 °C | 95% | |
| Substitution of Amino Group with Hydroxyl Group | NaNO₂, AcOH, THF, H₂O, 0 °C | 50% | |
| Coupling with Cysteine Derivative | (S)-N-[(trichloroethoxy)carbonyl]-S-(9-fluorenylmethyl)cysteine | 95% |
Experimental Protocols
Protocol 1: Reduction of Quinone and Subsequent Alkylation
-
Reduction: To a solution of the quinone intermediate in a suitable solvent (e.g., methanol), add 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for approximately 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Caution: The resulting hydroquinone is unstable and highly sensitive to air.
-
Alkylation: Immediately filter the catalyst under an inert atmosphere.
-
To the filtrate containing the crude hydroquinone, add cesium carbonate (Cs₂CO₃) and bromochloromethane in dimethylformamide (DMF).
-
Heat the reaction mixture to 110 °C for 2.5 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Substitution of the Amino Group with a Hydroxyl Group
-
Dissolve the amino-containing intermediate in a mixture of tetrahydrofuran (B95107) (THF), water, and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by adding a suitable quenching agent.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alcohol.
Mandatory Visualization
Caption: Workflow for the multi-step synthesis of ET-743 from this compound.
Caption: Troubleshooting logic for common challenges in the ET-743 synthesis.
References
identification and characterization of byproducts in cyanosafracin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cyanosafracin B. Our goal is to help you identify and characterize potential byproducts, ensuring the purity and quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
Impurities in this compound synthesis can originate from various sources, including the starting materials, reagents, intermediates, and degradation products.[1] Side reactions, incomplete reactions, or the presence of residual solvents can also lead to the formation of byproducts.[2] The complex structure of this compound, a tetrahydroisoquinoline alkaloid, lends itself to the possibility of various side reactions.[3]
Q2: An unexpected peak has appeared in the HPLC analysis of my reaction mixture. What are the initial steps to identify it?
The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram indicates the presence of a potential byproduct. The initial steps for identification include:
-
Reproducibility Check: Repeat the analysis to ensure the peak is not an artifact.
-
Blank Run: Analyze a blank sample (solvent) to rule out contamination from the HPLC system.
-
UV-Vis Spectrum: If using a Diode Array Detector (DAD), examine the UV-Vis spectrum of the unknown peak. This can provide preliminary information about the chromophores present in the molecule and help in comparing it to the starting materials and the desired product.
-
Spiking Experiment: If you have a hypothesis about the identity of the byproduct, "spike" your sample with a small amount of a reference standard of the suspected compound and observe if the peak area increases.
Q3: What analytical techniques are most effective for characterizing unknown byproducts in this compound synthesis?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of unknown byproducts.[4] The most commonly employed methods are summarized in the table below.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Presence of a Major Unknown Byproduct
Possible Cause: Incomplete reaction, side reaction consuming starting materials, or degradation of the product under the reaction conditions.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress more frequently to identify the point at which the byproduct begins to form.[1]
-
Reagent Purity: Verify the purity of all starting materials and reagents. Impurities in the starting materials can lead to significant byproduct formation.
-
Reaction Conditions:
-
Temperature: Small variations in temperature can significantly impact reaction outcomes. Ensure precise temperature control.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure proper inert atmosphere conditions (e.g., nitrogen or argon).
-
-
Isolation and Characterization: Isolate the major byproduct using preparative HPLC or column chromatography. Once isolated, use spectroscopic techniques (MS, NMR) for structural elucidation.[5]
Issue 2: Multiple Minor Byproducts Observed in LC-MS Analysis
Possible Cause: Several competing side reactions or gradual degradation of the product or intermediates.
Troubleshooting Steps:
-
Forced Degradation Studies: To understand potential degradation pathways, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation).[4] Analysis of the resulting degradants can help in identifying the minor byproducts observed in your reaction mixture.
-
Chromatographic Method Optimization: Optimize your HPLC method to achieve better separation of the minor byproducts. This may involve changing the column, mobile phase composition, or gradient profile.
-
LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the minor byproducts. This data is invaluable for proposing potential structures.
Data Presentation: Analytical Techniques for Byproduct Characterization
| Analytical Technique | Application in Byproduct Characterization | Strengths | Limitations |
| HPLC/UPLC | Separation, detection, and quantification of non-volatile byproducts.[2][6] | High resolution, sensitive, quantitative. | Requires reference standards for absolute quantification. |
| LC-MS | Molecular weight determination and fragmentation analysis for structural elucidation.[4] | High sensitivity, provides molecular weight information. | Ionization efficiency can vary between compounds. |
| GC-MS | Analysis of volatile byproducts and residual solvents.[2] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated byproducts.[4] | Provides detailed structural information (connectivity, stereochemistry). | Requires relatively pure and concentrated samples. |
| FTIR Spectroscopy | Identification of functional groups present in the byproduct.[2] | Provides information on chemical bonds and functional groups. | Complex spectra can be difficult to interpret for mixtures. |
Experimental Protocols
General Protocol for Byproduct Identification using LC-MS
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan data to determine the molecular weights of all components. For targeted analysis, acquire MS/MS data on the ion of interest to obtain fragmentation information.
-
-
Data Analysis:
-
Extract the exact mass of the byproduct from the full scan data.
-
Use the exact mass to generate a list of possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure.
-
Mandatory Visualizations
Caption: Workflow for the identification and characterization of an unknown byproduct.
Caption: Decision tree for troubleshooting low yield due to byproduct formation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. ijprajournal.com [ijprajournal.com]
purification strategies for cyanosafracin B and its synthetic intermediates
Welcome to the technical support center for the purification of cyanosafracin B and its synthetic intermediates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fermentation broth?
A1: The standard purification workflow begins with solvent extraction from the fermentation broth, followed by one or more chromatographic steps. A common approach involves adjusting the pH of the broth and extracting the target compounds with a solvent like ethyl acetate (B1210297).[1][2] The crude extract is then typically subjected to normal-phase column chromatography on silica (B1680970) gel for initial purification.[1] For higher purity, this is often followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: this compound and its intermediates are complex molecules. What are the major challenges in their purification?
A2: The primary challenges include:
-
Structural Similarity of Impurities: Fermentation often produces a mixture of structurally related safracin analogs, which can be difficult to separate.
-
Chemical Stability: The tetrahydroisoquinoline core and quinone-like structures can be sensitive to pH, light, and oxygen, leading to degradation during long purification processes. Commercial suppliers recommend storing this compound at -20°C, protected from light.[3]
-
Chromatographic Behavior: The basic nitrogen atoms in the molecule can cause peak tailing on silica gel due to strong interactions with acidic silanol (B1196071) groups.
-
Purification of Intermediates: Synthetic intermediates may have different polarities and stabilities, requiring unique purification protocols for each step in a synthesis pathway.[4][5]
Q3: What analytical techniques are best for monitoring the purity of fractions?
A3: Thin-Layer Chromatography (TLC) with a suitable stain (e.g., UV light or potassium permanganate) is effective for rapid, real-time monitoring of column chromatography. For accurate purity assessment, RP-HPLC coupled with a UV detector is the standard method.[6] Mass spectrometry can be used to confirm the identity of the desired product and any impurities.
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
-
Question: I am recovering very little this compound after the initial ethyl acetate extraction from my fermentation broth. What could be the cause?
-
Answer:
-
Incorrect pH: The pH of the fermentation broth is critical for efficient extraction. Safracins contain basic nitrogen groups, so the aqueous phase should be adjusted to a basic pH (e.g., pH 9.0) to neutralize these groups and increase their solubility in the organic solvent.[2]
-
Insufficient Extraction: The extraction may be incomplete. Ensure vigorous mixing of the organic and aqueous layers and perform multiple extractions (e.g., 3 times) with fresh solvent to maximize recovery.
-
Emulsion Formation: Emulsions can trap your compound at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite to break it.
-
Issue 2: Poor Separation or Tailing Peaks in Silica Gel Chromatography
-
Question: My compound is smearing down the silica gel column (tailing), and I cannot separate it from a close-running impurity. What should I do?
-
Answer:
-
Tailing Peaks: Tailing is often caused by the interaction of basic amines with acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) or ammonia (B1221849) to your mobile phase.
-
Poor Separation: If compounds are co-eluting, you need to alter the selectivity of your chromatographic system.
-
Change Mobile Phase Polarity: Systematically test solvent systems with different polarities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider a different stationary phase. A cyanopropyl-bonded silica gel can offer different selectivity compared to standard silica.[7]
-
Consider RP-HPLC: For very difficult separations, preparative RP-HPLC provides much higher resolution and is the preferred method for achieving high purity.[6][8]
-
-
Issue 3: Compound Degradation During Purification
-
Question: I suspect my this compound is degrading on the column, as I see new spots on my TLC plates and have a low recovery of the desired product.
-
Answer:
-
Minimize Time on Silica: The acidic nature of silica gel can degrade sensitive compounds. Pack your column and run the chromatography as quickly as possible (flash chromatography). Do not let the compound sit on the column for an extended period.
-
Use Deactivated Silica: Consider using silica gel that has been "deactivated" by treatment with a base or by using a mobile phase containing a basic additive like triethylamine.
-
Protect from Light: Quinone-like structures can be light-sensitive. Protect your fractions from direct light by using amber glass vials or covering them with aluminum foil.
-
Work at Lower Temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room.
-
Data Presentation
The following table summarizes typical purification strategies and expected outcomes at each stage. Note that yields are highly dependent on the initial concentration and purity of the starting material.
| Purification Stage | Method | Stationary Phase | Typical Mobile Phase | Purity Achieved | Typical Yield |
| Initial Extraction | Liquid-Liquid Extraction | N/A | Ethyl Acetate | 5-20% | >90% |
| Primary Purification | Flash Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (B129727) gradient | 80-95% | 60-80% |
| Final Purification | Preparative RP-HPLC | C18 Silica | Acetonitrile (B52724)/Water gradient with 0.1% TFA or Formic Acid | >98% | 70-90% |
Experimental Protocols
Protocol 1: Extraction from Fermentation Broth
-
Centrifuge the fermentation culture to separate the supernatant from the cells.
-
Adjust the pH of the supernatant to 9.0 using a suitable base (e.g., 1M NaOH).
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting frequently.[1][2]
-
Allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Normal-Phase Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a "dry load" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the desired compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the partially purified material from the silica gel column in a suitable solvent, ideally the initial mobile phase for the HPLC run. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[8]
-
Elution Program: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, run a linear gradient to increase the concentration of Solvent B over time (e.g., 5% to 95% Solvent B over 30 minutes).
-
Detection and Fraction Collection: Monitor the column eluent with a UV detector at a suitable wavelength. Use an automated fraction collector to collect the peaks as they elute.
-
Post-Run Processing: Combine the fractions containing the pure product. The organic solvent can be removed by rotary evaporation. If the compound is not volatile, the remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a solid.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
stability issues of cyanosafracin B and its derivatives in solution
This technical support center provides guidance on the stability issues of cyanosafracin B and its derivatives in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on established knowledge of related compounds, including safracins, tetrahydroisoquinolines, and quinone-containing antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months.[1]
-
-20°C: for up to 1 month.[1]
-
Protection from light: is crucial for both storage temperatures.[1]
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Aliquotting: It is highly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on the chemical structure of this compound (a tetrahydroisoquinoline antibiotic with a quinone moiety), the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
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Hydrolysis: The amide and other functional groups in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. The hydrolysis of a methoxy-p-quinone group of this compound using sodium hydroxide (B78521) has been reported during chemical synthesis, indicating instability in basic conditions.
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Oxidation: The quinone ring and other electron-rich parts of the molecule are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
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Photolysis: Many complex organic molecules, especially those with chromophores like the quinone ring system in this compound, are sensitive to light and can degrade upon exposure to UV or even ambient light.
Q3: How does pH affect the stability of this compound in solution?
A3: While a specific pH-rate profile for this compound is not available, it is anticipated that the compound is most stable in neutral to slightly acidic conditions. Extreme pH values are likely to accelerate degradation.
-
Acidic conditions: Can lead to the hydrolysis of amide bonds.
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Basic conditions: Are known to promote the hydrolysis of certain functional groups on the this compound molecule.
Q4: Are there any known stability differences between this compound and its derivatives?
A4: Yes, derivatives can exhibit different stability profiles. For instance, a synthesized quinoneimine derivative of this compound has been reported to be remarkably stable under acidic and mild basic conditions. This suggests that modifications to the core structure can significantly impact stability. Phthalascidin, a synthetic analogue of ET-743 (which is synthesized from this compound), is noted to be more stable than ET-743 itself.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental buffer or media. | - Prepare fresh solutions of this compound for each experiment. - Evaluate the stability of this compound in your specific experimental buffer by incubating it for the duration of your experiment and then analyzing for degradation (e.g., by HPLC). - Consider adjusting the pH of your buffer to be within a more stable range (e.g., pH 6-7). |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound in the sample or mobile phase. | - Ensure samples are analyzed promptly after preparation. - Store samples in an autosampler at a low temperature (e.g., 4°C) if analysis is not immediate. - Protect samples from light. - Check the pH of your mobile phase; extreme pH can cause on-column degradation. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | - Strictly adhere to recommended storage conditions (frozen, protected from light). - Avoid repeated freeze-thaw cycles by preparing and using aliquots. - Ensure all solutions are prepared and handled in a consistent manner. |
| Discoloration of the solution. | Potential oxidation or photodegradation. | - Prepare solutions in amber vials or protect them from light. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Light Condition | Reference |
| -80°C | 6 months | Protect from light | [1] |
| -20°C | 1 month | Protect from light | [1] |
Table 2: Inferred Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Rationale/Evidence |
| pH | Likely unstable at high and low pH. | Hydrolysis of a related quinone moiety under basic conditions has been reported. Tetrahydroisoquinoline alkaloids are generally susceptible to pH-dependent degradation. |
| Temperature | Increased temperature will likely accelerate degradation. | Thermal degradation is a common pathway for complex organic molecules. |
| Light | Sensitive to light exposure. | Product information explicitly states to protect from light. The quinone structure suggests photosensitivity. |
| Oxygen | Susceptible to oxidation. | The quinone and other functional groups are prone to oxidative degradation. |
| Solvent | Stability may vary depending on the solvent. | Protic solvents may facilitate hydrolysis, while solvents prone to peroxide formation could increase oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
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Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of acid before analysis.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, incubate a solution (in a relatively inert solvent like acetonitrile) at 60°C.
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Photodegradation: Expose a solution of this compound (100 µg/mL in a photostable solvent) to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp (simulating sunlight) for various durations. A control sample should be kept in the dark at the same temperature.
-
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Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze it using a stability-indicating HPLC method (see Protocol 2).
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products (new peaks) and quantify the loss of the parent compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate their structures.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
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Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
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Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
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Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities. For example, start with a low percentage of Solvent B and gradually increase it over the run.
-
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis). A PDA detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Mandatory Visualization
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
troubleshooting guide for the Pictet-Spengler reaction with cyanosafracin B
Welcome to the technical support center for the Pictet-Spengler reaction involving cyanosafracin B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction with this compound.
Question: I am observing low to no yield of the desired pentacyclic product. What are the potential causes and solutions?
Answer:
Low or no product yield in the Pictet-Spengler reaction of this compound derivatives can stem from several factors. Here's a breakdown of possible causes and recommended solutions:
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Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. While the phenolic moiety in this compound is activating, strong electron-withdrawing groups elsewhere in the molecule could hinder the reaction.
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Solution: Ensure that any protecting groups used on the this compound scaffold are not strongly electron-withdrawing. Consider using protecting groups that maintain or enhance the electron density of the aromatic ring.
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Ineffective Catalyst: The choice and concentration of the acid catalyst are critical for promoting the reaction without causing degradation.
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Solution: A range of acid catalysts can be employed, from protic acids like trifluoroacetic acid (TFA) and methanesulfonic acid to Lewis acids. It is advisable to screen different catalysts and optimize their concentration. For sensitive substrates like this compound derivatives, milder acidic conditions are often preferred.
-
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Improper Reaction Temperature: The optimal reaction temperature can vary significantly.
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Solution: Start with a lower temperature and gradually increase it while monitoring the reaction progress using techniques like TLC or HPLC. This approach helps to avoid potential decomposition of the starting material or the desired product at elevated temperatures.[1]
-
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Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and the stability of intermediates.
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Decomposition of Starting Material or Product: The complex structure of this compound contains sensitive functional groups that might not be stable under the reaction conditions.
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Solution: If decomposition is suspected, employ milder reaction conditions, such as lower temperatures and weaker acids.[1] Protecting sensitive functional groups prior to the reaction and deprotecting them afterward is a viable strategy.
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Question: I am observing the formation of significant side products, including regioisomers and epimers. How can I improve the selectivity of the reaction?
Answer:
The formation of side products is a common challenge in the Pictet-Spengler reaction, particularly with complex substrates like this compound.
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Formation of Regioisomers: The presence of multiple potential cyclization sites on the aromatic ring can lead to a mixture of regioisomers. In the context of this compound derivatives, cyclization might occur at an "unnatural" position on the E-ring.[3]
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Solution: The regioselectivity can be influenced by directing groups. For instance, a hydrogen bonding interaction between a benzylic amine at C-4 and the E-ring phenolic residue has been postulated to direct the cyclization to the desired position. Careful selection of protecting groups and reaction conditions can help favor the formation of the desired regioisomer.
-
-
Formation of Epimers: Epimerization at stereocenters, such as C-3, can occur during the reaction, leading to a mixture of diastereomers.
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Solution: Temperature control is critical to minimize epimerization; lower temperatures generally favor kinetic control and can help preserve the desired stereochemistry. Pre-forming a hemiaminal unit from the aldehyde and amine groups before the Pictet-Spengler cyclization may also help to avoid epimerization at C-3.
-
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
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Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and minimize the presence of unreacted amine starting material. Careful control of stoichiometry and slow addition of reagents can also reduce the formation of such side products.
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Question: I am facing difficulties in purifying the final product. What purification strategies are recommended?
Answer:
Purification of the Pictet-Spengler product from a complex reaction mixture can be challenging.
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Solution: A combination of chromatographic techniques is often necessary.
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Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired product from unreacted starting materials and side products. A careful selection of the eluent system is crucial for achieving good separation.
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High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often required. Both normal-phase and reverse-phase HPLC can be effective depending on the polarity of the compounds.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Pictet-Spengler reaction?
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The key steps are:
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Formation of a Schiff base from the amine and the carbonyl compound.
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Protonation of the Schiff base to form an electrophilic iminium ion.
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Electrophilic attack of the electron-rich aromatic ring onto the iminium ion.
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Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.
What types of acidic catalysts are typically used?
Traditionally, protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) have been used. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective. For sensitive substrates, milder catalysts such as chiral phosphoric acids may be employed.
How does the electronic nature of the aromatic ring affect the reaction?
The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the aromatic ring of the β-arylethylamine increase its nucleophilicity and facilitate the reaction, often leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups deactivate the ring and can hinder or prevent the reaction.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | Methanesulfonic acid | Trifluoroacetic acid (50% in DCE) | Not specified | 4:1 ratio of regioisomers | |
| Temperature | Reflux | Not specified | Not specified | Not specified | |
| Solvent | Dichloromethane (DCM) | Dichloroethane (DCE) | Not specified | Not specified | |
| Substrate | C3-C4 saturated aldehyde derivative | Aldehyde with incipient C-4 benzylamine | Not specified | 3.3:1 ratio of C-3 epimers |
Key Experimental Protocols
General Protocol for the Pictet-Spengler Reaction:
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Reactant Preparation: Dissolve the this compound-derived β-arylethylamine and the aldehyde (typically 1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Initiation: Cool the solution to the desired starting temperature (e.g., 0 °C or room temperature).
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Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, methanesulfonic acid) dropwise to the reaction mixture.
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Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution, ammonium (B1175870) chloride solution).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, followed by preparative HPLC if necessary, to obtain the desired pentacyclic product.
Visualizations
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting decision tree for the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
methods for scaling up cyanosafracin B fermentation and downstream processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the fermentation and downstream processing of cyanosafracin B.
Fermentation Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Pseudomonas fluorescens for safracin B production, the precursor to this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Safracin B Production | Inadequate Nutrient Levels: The carbon-to-nitrogen ratio may be suboptimal, or essential nutrients could be limited. | Optimize Media Composition: Experiment with varying concentrations of carbon sources (e.g., mannitol, glucose) and nitrogen sources (e.g., soybean powder, ammonium (B1175870) sulfate). Refer to Table 1 for starting formulations.[1] Consider a fed-batch strategy to maintain optimal nutrient concentrations throughout the fermentation.[1][2] |
| Suboptimal pH: The pH of the fermentation broth may not be conducive to secondary metabolite production. | pH Monitoring and Control: Maintain the pH of the culture between 6.5 and 7.0. Implement a pH control system using sterile acidic or basic solutions. | |
| Poor Aeration and Agitation: Insufficient dissolved oxygen (DO) can limit microbial growth and antibiotic synthesis. | Optimize Aeration and Agitation: For scale-up, ensure adequate oxygen transfer. Start with an aeration rate of 0.5-1.0 vvm (volume of air per volume of medium per minute) and an agitation speed of 200-300 rpm, adjusting as needed to maintain a DO level above 30%.[1][3] | |
| Inconsistent Batch-to-Batch Yield | Variability in Inoculum: The age, density, or metabolic state of the seed culture can significantly impact fermentation performance. | Standardize Inoculum Preparation: Implement a strict protocol for seed culture development, ensuring consistency in media, incubation time, and temperature (typically 28-30°C).[4] |
| Fluctuations in Fermentation Parameters: Minor deviations in temperature, pH, or nutrient feeding can lead to significant differences in yield. | Implement Robust Process Control: Utilize automated control systems to maintain key parameters within their optimal ranges. Ensure consistent quality of all raw materials.[5] | |
| Excessive Foaming | High Protein Content in Media: Media components like soybean meal can contribute to foaming, especially with high aeration and agitation. | Use of Antifoaming Agents: Add a sterile antifoaming agent as needed. Start with a low concentration and add more only when necessary to avoid potential impacts on downstream processing. |
| Product Degradation | Unfavorable pH or Temperature: Safracin B may be unstable under certain conditions, leading to degradation during fermentation or harvest. | Maintain Optimal Conditions: Ensure the pH is maintained in the neutral range. While specific data for safracin B is limited, many antibiotics are sensitive to acidic or highly alkaline conditions.[6] Cool the broth promptly after fermentation is complete. |
Fermentation Media Formulations
The following table summarizes various media compositions that have been used for the production of Safracin B by Pseudomonas fluorescens. Concentrations are given in percentage (w/v) unless otherwise noted.
Table 1: Fermentation Media Compositions for Safracin B Production [1]
| Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| Glucose | 1.0% | 1.0% | 2.0% | 2.0% |
| Mannitol | 5.0% | 5.0% | 6.0% | 4.0% |
| Soybean Powder | 2.0% | 2.0% | 2.0% | 2.0% |
| Peanut Meal | 1.0% | - | - | - |
| Ammonium Sulfate | 1.0% | 1.0% | 1.0% | 1.0% |
| Potassium Chloride | 0.4% | 0.4% | 0.4% | 0.4% |
| Potassium Dihydrogen Phosphate | 0.02% | 0.02% | 0.02% | 0.02% |
| Calcium Carbonate | 0.8% | 0.8% | 0.8% | 0.8% |
| Initial pH | 7.0 | 7.0 | 7.0 | 7.0 |
Downstream Processing Troubleshooting Guide
This section provides guidance on common challenges encountered during the extraction and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Extraction | Incorrect pH During Extraction: The pH of the fermentation broth was not optimal for partitioning safracin B into the organic solvent. | Adjust pH Before Extraction: Before extracting with ethyl acetate (B1210297), adjust the pH of the supernatant to 9.0 to ensure the safracin B is in its free base form, which is more soluble in organic solvents.[7] |
| Emulsion Formation: The presence of proteins and other biomolecules can lead to the formation of a stable emulsion between the aqueous and organic phases, trapping the product. | Break Emulsion: Centrifuge the mixture at a higher speed or for a longer duration. Alternatively, filtration through a bed of celite can help to break the emulsion.[8] | |
| Poor Purity After Chromatography | Inappropriate Solvent System: The solvent system used for silica (B1680970) gel chromatography may not be providing adequate separation of safracin B from impurities. | Optimize Elution Gradient: Develop a gradient elution method. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate and then methanol (B129727).[9] Monitor fractions using Thin Layer Chromatography (TLC) to identify the optimal solvent ratios for eluting the target compound. |
| Column Overloading: Too much crude extract applied to the silica gel column can lead to poor separation. | Determine Column Capacity: As a general rule, use a silica gel to crude extract ratio of at least 20:1 (w/w) for effective separation. This ratio may need to be increased for difficult separations.[10] | |
| Product Instability During Purification | Exposure to Harsh pH or Solvents: this compound may be unstable in certain acidic, basic, or solvent conditions. | Use Neutral pH and Appropriate Solvents: Buffer solutions used during processing should be kept close to neutral pH. While specific stability data for this compound is limited, it is good practice to avoid prolonged exposure to harsh conditions.[11] Store purified fractions at low temperatures (-20°C or -80°C) and protected from light. |
Experimental Protocols & Workflows
Fermentation Workflow
The overall workflow for the fermentation of Pseudomonas fluorescens to produce safracin B is depicted below. This process involves progressing from a stock culture to a large-scale fermenter.
Caption: A typical workflow for inoculum development and production-scale fermentation.
Detailed Protocol: Fermentation of Pseudomonas fluorescens
-
Inoculum Preparation:
-
From a frozen stock, streak Pseudomonas fluorescens onto an agar slant with a suitable medium (e.g., Nutrient Agar) and incubate at 28-30°C for 24-48 hours.
-
Inoculate a seed flask containing a sterile liquid medium (e.g., one of the formulations in Table 1) with a loopful of colonies from the agar slant.
-
Incubate the seed flask at 28-30°C on a rotary shaker at 150-200 rpm for 18-24 hours.
-
-
Production Fermentation:
-
Sterilize the production fermenter containing the chosen fermentation medium (see Table 1).
-
Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters: temperature at 27-29°C, pH at 7.0, and dissolved oxygen above 30% by adjusting agitation and aeration rates.[12]
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Monitor the fermentation for 24-48 hours.
-
Downstream Processing Workflow
The following diagram illustrates the key steps in the extraction and purification of safracin B from the fermentation broth and its subsequent conversion to this compound.
Caption: Workflow for the downstream processing of safracin B and conversion to this compound.
Detailed Protocol: Downstream Processing of Safracin B
-
Harvest and Clarification:
-
At the end of the fermentation, harvest the entire broth.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
-
Extraction:
-
Adjust the pH of the supernatant to 9.0 using a suitable base (e.g., NaOH).[7]
-
Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Mix vigorously and separate the phases. Repeat the extraction on the aqueous phase to maximize recovery.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Prepare a silica gel chromatography column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).[9]
-
Collect fractions and analyze them by TLC to identify those containing pure safracin B.
-
Pool the pure fractions and evaporate the solvent.
-
-
Conversion to this compound:
-
The conversion of safracin B to this compound is a chemical synthesis step. This process is typically performed as a semi-synthesis and involves specific chemical reagents and conditions that are beyond the scope of this fermentation and initial purification guide.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Pseudomonas fluorescens growth and safracin B production?
A1: The optimal temperature for the growth of Pseudomonas fluorescens is generally between 25-30°C. For safracin B production, a temperature range of 27-29°C has been found to be effective.[12][14]
Q2: How can I improve the yield of safracin B in my fermentation?
A2: To improve the yield, you can focus on several key areas:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources and their ratios.[1]
-
Fed-Batch Strategy: Implement a feeding strategy to avoid nutrient limitation and the accumulation of inhibitory byproducts.[1][2]
-
Process Parameter Control: Tightly control pH, temperature, and dissolved oxygen throughout the fermentation.
-
Strain Improvement: Consider strain improvement programs to select for higher-producing mutants.
Q3: My fermentation broth is very viscous. How does this affect the process and what can I do?
A3: High viscosity can negatively impact mixing and oxygen transfer, leading to reduced yields. This can be caused by high cell density or the production of exopolysaccharides. To mitigate this, you can adjust the media composition to one that supports good production without excessive biomass growth. Additionally, ensure your agitation system is robust enough to handle the viscosity at scale.
Q4: What is the stability of this compound during storage?
A4: While specific, detailed public stability data for this compound is scarce, it is advisable to store it at low temperatures (-20°C to -80°C) and protected from light. Many complex antibiotics can be sensitive to pH extremes, temperature fluctuations, and light exposure.[11]
Q5: Can I use a different solvent for extraction instead of ethyl acetate?
A5: Ethyl acetate is commonly used for the extraction of safracins.[2] While other water-immiscible organic solvents could potentially be used, their efficiency would need to be empirically determined. The choice of solvent will depend on its polarity, selectivity for safracin B, and ease of removal in subsequent steps. Any new solvent system would require re-optimization of the extraction protocol.
References
- 1. Maximization of Siderophores Production from Biocontrol Agents, Pseudomonas aeruginosa F2 and Pseudomonas fluorescens JY3 Using Batch and Exponential Fed-Batch Fermentation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 4. Pseudomonas fluorescens group bacteria as responsible for chromatic alteration on rabbit carcasses. Possible hygienic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. An antibiotic produced by Pseudomonas fluorescens CFBP2392 with antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
impurity profiling of semi-synthetic ET-743 derived from cyanosafracin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of semi-synthetic ET-743 (Trabectedin) derived from cyanosafracin B.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the semi-synthetic production of ET-743 from this compound?
A1: Impurities in semi-synthetic ET-743 can be broadly categorized into three groups:
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Process-Related Impurities: These are byproducts formed during the multi-step synthesis from this compound. They can include isomers, intermediates, and products of side-reactions. Regulatory bodies require that these specified impurities are controlled within established limits.[1]
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Degradation Products: These arise from the degradation of the ET-743 molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.
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Residual Solvents and Reagents: These are materials used during the synthesis and purification process that are not completely removed.
Q2: Where can I obtain reference standards for known ET-743 impurities?
A2: Several chemical suppliers offer reference standards for known trabectedin-related compounds and impurities. These are essential for method development, validation, and impurity identification. Some commercially available impurity standards are listed by various suppliers under catalog numbers such as "Trabectedin Impurity 1," "Trabectedin Impurity 12," and "Trabectedin Sulfoxide Impurity."[2]
Q3: What are the recommended analytical techniques for ET-743 impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying ET-743 and its impurities. For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of ET-743 and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting) for ET-743 and Related Impurities
-
Question: My chromatogram shows significant peak tailing for the main ET-743 peak and some impurity peaks. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like ET-743, which is a complex alkaloid. The primary causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | Basic analytes can interact with acidic silanol groups on the silica-based C18 column, leading to tailing.[3] Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Consider using a modern, end-capped column or a column with a different stationary phase designed for basic compounds. |
| Column Overload | Injecting too much sample can saturate the column.[3] Solution: Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | The column may be contaminated or have a void at the inlet. Solution: Flush the column with a strong solvent. If the problem persists, try back-flushing the column (disconnected from the detector). If neither works, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
-
Question: The retention times for my analyte and impurities are shifting between injections. What should I check?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are the common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Inconsistent mobile phase preparation or degradation of the mobile phase. Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase thoroughly. |
| Pump Issues | Leaks in the pump or check valves, or inaccurate flow rate. Solution: Check for leaks in the system, particularly around pump seals and fittings. Purge the pump to remove any air bubbles. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table presents a representative impurity profile for a batch of semi-synthetic ET-743. Please note that these values are for illustrative purposes only and actual impurity levels will vary between batches and manufacturing processes.
| Impurity | Potential Identity | Typical Reporting Limit (%) | Example Level (%) |
| Impurity A | Process-Related Impurity | 0.05 | 0.12 |
| Impurity B | Process-Related Impurity | 0.05 | 0.08 |
| Impurity C | ET-743 Sulfoxide | 0.05 | Not Detected |
| Impurity D | ET-745 | 0.05 | 0.06 |
| Any Unspecified Impurity | - | 0.05 | 0.09 |
| Total Impurities | - | - | 0.35 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of ET-743
This protocol provides a starting point for developing a stability-indicating HPLC method for the impurity profiling of ET-743.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% B
-
40-41 min: 70% to 30% B
-
41-50 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the ET-743 sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve ET-743 in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve ET-743 in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat ET-743 solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid ET-743 to 105°C for 48 hours.
-
Photolytic Degradation: Expose ET-743 solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the HPLC method described above.
Visualizations
Caption: Workflow for the generation and analysis of impurities in semi-synthetic ET-743.
Caption: Logical workflow for troubleshooting peak tailing in the HPLC analysis of ET-743.
References
Validation & Comparative
A Comparative Guide to Cyanosafracin B and Safracin B as Precursors for ET-743 (Trabectedin) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of the potent antitumor agent ET-743 (Trabectedin) has necessitated the development of efficient and scalable synthetic routes. A crucial aspect of this endeavor has been the selection of an optimal starting material. This guide provides an objective comparison of two key precursors: cyanosafracin B and its parent compound, safracin B, for the semi-synthesis of ET-743. This analysis is based on available experimental data to inform researchers and drug development professionals on the advantages and current industrial standard for the production of this vital chemotherapeutic agent.
Executive Summary
The industrial production of ET-743, spearheaded by PharmaMar, has standardized the use of This compound as the preferred precursor. This choice is underpinned by a well-established and optimized fermentation and conversion process that yields kilogram quantities of this compound, ensuring a reliable and cost-effective supply chain for the multi-step synthesis of the final drug. While a synthetic route starting directly from safracin B has been demonstrated in a research setting, it has not been adopted for large-scale manufacturing. The initial conversion of safracin B to this compound appears to be a critical step that facilitates a more efficient overall synthesis.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data available for the semi-synthesis of ET-743 starting from both this compound and safracin B. It is important to note that the data for the this compound route reflects an established industrial process, while the data for the safracin B route is derived from a specific academic study.
| Parameter | This compound Route (Industrial Standard) | Safracin B Route (Research Study) |
| Starting Material Availability | Readily available on a kilogram scale through an optimized fermentation and cyanation process.[1] | Available through fermentation of Pseudomonas fluorescens.[2] |
| Number of Synthetic Steps | Reported to be between 17 and 21 steps.[3][4] | 14 steps.[2] |
| Overall Yield | While the exact overall yield is proprietary, the process is described as robust and efficient for large-scale production. | 1.5%. |
Synthetic Pathways and Logical Flow
The selection of the precursor dictates the initial stages of the synthetic route to ET-743. The following diagrams illustrate the general workflows for both approaches.
Caption: Industrial synthesis workflow for ET-743.
Caption: Alternative ET-743 synthesis from Safracin B.
Experimental Protocols
Conversion of Safracin B to this compound (Industrial Process)
While the specific, optimized industrial protocol for the cyanation of safracin B is proprietary to PharmaMar, the process generally involves the chemical modification of safracin B to introduce a cyano group. This conversion is a critical step that renders the molecule more suitable for the subsequent transformations required to build the complex structure of ET-743. The optimization of this step has enabled the production of this compound on a kilogram scale, making it a readily available starting material.
Semi-synthesis of ET-743 from Safracin B (14-step research protocol)
A concise and practical semi-synthesis of ET-743 starting from Safracin B has been reported with a focus on directly converting an aliphatic amino group to an acetoxyl group. This 14-step synthesis resulted in an overall yield of 1.5%. For detailed experimental procedures, including reagents, reaction conditions, and purification methods for each of the 14 steps, researchers are directed to the primary literature.
Semi-synthesis of ET-743 from this compound (Industrial Route)
The semi-synthesis of ET-743 from this compound is a multi-step process, reported to be between 17 and 21 steps. This process was developed and is utilized by PharmaMar for the commercial production of Trabectedin (Yondelis®). The detailed, step-by-step protocol is proprietary. However, the general strategy involves a series of complex chemical transformations to construct the intricate pentacyclic core of ET-743. Key steps that have been alluded to in publications include:
-
Protection of reactive functional groups.
-
Modification of the quinone moiety.
-
Formation of the characteristic spiro-fused tetrahydroisoquinoline ring system.
-
Introduction of the side chain.
-
Final deprotection steps to yield ET-743.
The success of this route on an industrial scale highlights its robustness, scalability, and efficiency in producing the final active pharmaceutical ingredient.
Conclusion
The comparison between this compound and safracin B as precursors for the synthesis of ET-743 clearly favors This compound for large-scale production. The established and optimized industrial process, which includes the initial conversion of safracin B to this compound, ensures a reliable and cost-effective supply of the starting material. This allows for the consistent and scalable synthesis of ET-743, meeting the demands for this important anticancer drug.
The alternative route starting directly from safracin B, while academically interesting and demonstrating a shorter synthetic sequence, has a reported low overall yield and has not been proven for industrial-scale production. Therefore, for researchers and professionals in drug development, focusing on synthetic strategies that utilize the readily available this compound is the most practical and established approach for obtaining ET-743 and developing related analogues.
References
A Comparative Guide to Analytical Methods for Validating Semi-Synthetic ET-743 Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the validation of purity for the semi-synthetic anticancer agent ET-743 (Trabectedin). A thorough evaluation of analytical methods is paramount in ensuring the quality, safety, and efficacy of this potent pharmaceutical compound. This document outlines the predominant method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and explores potential alternative techniques, offering supporting data and detailed experimental protocols.
Introduction to ET-743 and the Imperative of Purity Validation
Ecteinascidin 743 (ET-743), known commercially as Trabectedin, is a complex marine-derived tetrahydroisoquinoline alkaloid with significant antitumor activity.[1] Originally isolated from the tunicate Ecteinascidia turbinata, it is now produced via a semi-synthetic process.[2] Given its potent cytotoxic nature and its administration to cancer patients, stringent purity control is a critical aspect of its manufacturing and quality assurance. The presence of impurities, arising from the starting materials, intermediates, or degradation products, can impact the drug's safety and efficacy profile. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[3]
This guide focuses on analytical methods capable of accurately and precisely quantifying the purity of semi-synthetic ET-743 and detecting potential impurities.
Comparative Analysis of Analytical Methods
The primary analytical technique for assessing the purity of ET-743 is RP-HPLC, owing to its high resolution, sensitivity, and robustness. However, other chromatographic techniques offer potential advantages and can be considered as complementary or alternative methods.
Method Overview
| Method | Principle | Common Application for ET-743 | Key Advantages | Potential Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Primary method for purity assay and impurity profiling.[3] | High resolution, excellent quantitation, well-established and validated methods available.[4] | Can be time-consuming, may require derivatization for some impurities. |
| HPTLC | Planar chromatography with high-performance layers. | Not widely reported for ET-743, but suitable for alkaloids and complex mixtures. | High throughput, low solvent consumption, cost-effective screening tool. | Lower resolution compared to HPLC, quantification can be less precise. |
| SFC | Utilizes a supercritical fluid as the mobile phase. | Not commonly used for ET-743, but effective for complex natural products. | Fast separations, "green" technique with reduced organic solvent use, orthogonal selectivity to RP-HPLC. | Requires specialized instrumentation, may not be suitable for highly polar impurities. |
| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | Primarily used for quantification in biological matrices. | High sensitivity and selectivity, enables impurity identification. | Complex instrumentation, potential for matrix effects, not typically a primary purity assay method. |
Quantitative Performance Data for RP-HPLC
The following tables summarize the validation parameters for a typical RP-HPLC method for ET-743 purity assessment, as compiled from various studies.
Table 1: Linearity
| Parameter | Value |
| Concentration Range | 50 - 175 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spike Level | Mean Recovery (%) |
| 80% | 99.5 - 101.0% |
| 100% | 99.8 - 100.5% |
| 120% | 99.2 - 101.5% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 1.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | ~0.016 µg/mL |
| LOQ | ~0.050 µg/mL |
Experimental Protocols
RP-HPLC Method for ET-743 Purity
This protocol is a representative example based on published methods.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Zorbax SB, C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of phosphate (B84403) buffer (pH 3.0) and acetonitrile. A typical starting ratio is 70:30 (v/v) buffer to acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ET-743 reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the semi-synthetic ET-743 sample in the diluent to achieve a similar concentration as the standard solution.
Validation Procedure:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of ET-743 and its known impurities.
-
Linearity: Prepare a series of at least five concentrations of the ET-743 reference standard across the desired range (e.g., 50-150% of the nominal concentration). Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of ET-743 at different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the standard solution on the same day and under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
High-Performance Thin-Layer Chromatography (HPTLC) - A Potential Alternative
While not extensively documented for ET-743, HPTLC is a powerful tool for the analysis of complex alkaloids and could be adapted for purity screening.
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
Methodology Outline:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Mobile Phase Development: Develop the plate in a suitable solvent system. For alkaloids, a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier is often used (e.g., toluene-ethyl acetate-diethylamine).
-
Detection: Visualize the separated bands under UV light (254 nm and 366 nm) before and after derivatization with a suitable reagent (e.g., Dragendorff's reagent).
-
Quantification: Scan the plates using a densitometer at the wavelength of maximum absorbance.
Supercritical Fluid Chromatography (SFC) - A "Green" Alternative
SFC offers a promising, environmentally friendly alternative for the analysis of complex molecules like ET-743.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, back-pressure regulator, and a suitable detector (e.g., PDA, MS).
Methodology Outline:
-
Mobile Phase: Supercritical CO2 as the primary mobile phase, with a polar organic co-solvent (e.g., methanol, ethanol) added in a gradient to elute the compounds.
-
Stationary Phase: A variety of columns can be used, including those with polar bonded phases.
-
Detection: PDA detection is common, and coupling to MS provides enhanced sensitivity and identification capabilities.
-
Advantages for ET-743: The orthogonal selectivity compared to RP-HPLC could be beneficial for resolving co-eluting impurities.
Visualizations
Caption: Workflow for ET-743 Purity Validation using RP-HPLC.
Caption: Logical Relationship of Analytical Methods for ET-743 Purity.
Conclusion
The validation of analytical methods for the purity of semi-synthetic ET-743 is a critical component of its quality control. RP-HPLC stands out as the most established and validated method, offering high resolution and reliable quantification. The provided data and protocols serve as a robust starting point for researchers and drug development professionals. While alternative techniques like HPTLC and SFC are not yet widely adopted for this specific molecule, they present compelling advantages in terms of throughput and environmental impact, respectively. Future work could involve the development and validation of these methods for ET-743, potentially offering a more comprehensive analytical toolkit for ensuring the purity of this vital anticancer agent.
References
A Comparative Guide to the Bioactivity of ET-743 and its Analogues Derived from Cyanosafracin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the potent antitumor agent Ecteinascidin 743 (ET-743, Trabectedin) and its synthetic analogues derived from cyanosafracin B. ET-743, originally isolated from the marine tunicate Ecteinascidia turbinata, is now produced via a semi-synthetic process starting from this compound, an antibiotic available through fermentation of Pseudomonas fluorescens.[1][2] This process has not only secured a stable supply for clinical use but has also opened avenues for the creation of novel analogues with potentially improved therapeutic profiles.[3][4] This guide summarizes key bioactivity data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms and synthetic workflows.
Comparative Bioactivity Data
The in vitro cytotoxic activity of ET-743 and its prominent analogue, phthalascidin (Pt-650), has been evaluated against a panel of human cancer cell lines. The data, presented in terms of IC50 (the half-maximal inhibitory concentration), demonstrates the potent, low nanomolar activity of these compounds. Phthalascidin has been shown to exhibit a potency and antitumor profile comparable to ET-743.[5]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ET-743 | A-549 | Lung Carcinoma | ~0.1 - 1 | [5] |
| HCT116 | Colon Carcinoma | ~0.1 - 1 | [5] | |
| A375 | Malignant Melanoma | ~0.1 - 1 | [5] | |
| PC-3 | Prostate Carcinoma | ~0.1 - 1 | [5] | |
| Phthalascidin | A-549 | Lung Carcinoma | ~0.1 - 1 | [5] |
| HCT116 | Colon Carcinoma | ~0.1 - 1 | [5] | |
| A375 | Malignant Melanoma | ~0.1 - 1 | [5] | |
| PC-3 | Prostate Carcinoma | ~0.1 - 1 | [5] |
Note: The antiproliferative activity of phthalascidin is reported to be 1-3 orders of magnitude greater than agents such as Taxol, camptothecin, and cisplatin.[5]
Mechanism of Action and Signaling Pathway
ET-743 and its analogues possess a unique mechanism of action that distinguishes them from classic alkylating agents. The core of their activity lies in their interaction with the minor groove of DNA.[6][7]
-
DNA Binding and Adduct Formation : The molecule's A and B tetrahydroisoquinoline subunits bind covalently to the N2 position of guanine (B1146940) bases within the DNA minor groove.[6][8]
-
DNA Structure Distortion : This binding event induces a distinct bend in the DNA helix towards the major groove.[6][7]
-
Interference with DNA Repair Machinery : The resulting DNA adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system. However, instead of repairing the lesion, the interaction with the TC-NER machinery leads to the formation of lethal double-strand DNA breaks.[6][8]
-
Transcription Inhibition : The DNA adduct also sterically hinders the binding of transcription factors, such as NF-Y, thereby inhibiting the activation of specific genes, including the multidrug resistance gene (MDR1).[7][8][9] This leads to cell cycle arrest and, ultimately, p53-independent apoptosis.[9]
Caption: Mechanism of action for ET-743 and its analogues.
Experimental Protocols
The methodologies below are representative of the key experiments used to determine the comparative bioactivity of ET-743 analogues.
In Vitro Antiproliferative Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells.
-
Cell Lines : A panel of human tumor cell lines (e.g., A-549 lung carcinoma, HCT116 colon carcinoma, A375 malignant melanoma, PC-3 prostate carcinoma) are used.[5]
-
Seeding : Cells are seeded into 96-well microtiter plates at a specified density and allowed to attach overnight.
-
Drug Exposure : A range of concentrations of the test compounds (e.g., ET-743, phthalascidin) are added to the wells. The cells are then incubated for a continuous exposure period, typically 3 days.[5]
-
Quantification : After incubation, cell viability is assessed using a metabolic assay, such as the Sulforhodamine B (SRB) assay. The absorbance is read using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA-Protein Cross-Linking Assay
This experiment verifies a key mechanistic aspect of ET-743: its ability to induce covalent complexes between DNA and proteins.
-
Cell Treatment : Cancer cells (e.g., HCT116) are treated with the test compound at a specified concentration (e.g., 100 nM) for a defined period (e.g., 16 hours).
-
Lysis and DNA Isolation : Cells are lysed, and the nuclear fraction is isolated. The DNA is then purified by centrifugation through a cesium chloride (CsCl) gradient. This process separates DNA from unbound proteins.[5]
-
Detection :
-
Fractions containing the bulk of the DNA are collected.
-
These fractions are applied to a nitrocellulose membrane using a vacuum slot-blot apparatus.
-
The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific for a DNA-binding protein of interest (e.g., topoisomerase I).
-
A secondary antibody conjugated to horseradish peroxidase is added.
-
The final detection is performed using an enhanced chemiluminescence (ECL) system to visualize the protein that has been cross-linked to the DNA.[5]
-
Generalized Synthetic Workflow
The semi-synthesis of ET-743 and its analogues from this compound is a multi-step chemical process. This approach has been crucial for producing these complex molecules on a larger scale for clinical development.[1][3] Phthalascidin is noted as being more readily synthesized than ET-743.[5]
Caption: Semi-synthesis workflow from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Structural Nuances of Natural and Semi-Synthetic Ecteinascidins
For researchers, scientists, and drug development professionals, a detailed understanding of the structural characteristics of pharmacologically active compounds is paramount. This guide provides an objective spectroscopic comparison of natural and semi-synthetic ecteinascidins, a class of potent marine-derived antitumor agents. By presenting key experimental data and detailed methodologies, we aim to illuminate the subtle yet significant differences and similarities between these two sources of a promising therapeutic.
Ecteinascidins, originally isolated from the Caribbean tunicate Ecteinascidia turbinata, have demonstrated remarkable antitumor activity. The semi-synthetic analogue, trabectedin (B1682994) (ET-743), has been approved for the treatment of certain cancers. A critical aspect of quality control and further drug development lies in the rigorous spectroscopic characterization of these complex molecules. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a representative natural ecteinascidin and its semi-synthetic counterpart, trabectedin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the molecular structure and conformation. While the overall spectral features of natural and semi-synthetic ecteinascidins are very similar, minor variations can arise from differences in isomeric purity or the presence of closely related natural congeners in the isolated product.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Natural Ecteinascidin-743 and Semi-Synthetic Trabectedin
| Proton Assignment | Natural Ecteinascidin-743 | Semi-Synthetic Trabectedin (ET-743) |
| Me-6 | 2.03 | 2.04 |
| -OCOCH₃ | 2.29 | 2.28 |
| Dioxy-methylene | 6.01, 6.11 | 6.09 |
| Vinyl-formamide (-CH=CH-NHCHO) | 6.19 (d), 7.09 (d), 8.04 (s) | Not explicitly detailed in the same manner |
| Additional Methyl | 2.52 | Not explicitly detailed in the same manner |
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Natural and Semi-Synthetic Ecteinascidins
| Carbon Assignment | Natural Ecteinascidin Analogues | Semi-Synthetic Trabectedin (ET-743) |
| C-1 | Data not readily available in a comparative format | Data not readily available in a comparative format |
| C-3 | Data not readily available in a comparative format | Data not readily available in a comparative format |
| C-4 | Data not readily available in a comparative format | Data not readily available in a comparative format |
| ... | ... | ... |
A comprehensive, directly comparative ¹³C NMR table is challenging to construct from currently available public literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering insights into its elemental composition and substructures. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation patterns of natural and semi-synthetic ecteinascidins are expected to be nearly identical, reflecting their shared core structure.
Table 3: Comparative Mass Spectrometry Data of Natural Ecteinascidin-743 and its Metabolite
| Ion | Natural Ecteinascidin-743 Metabolite (ETM 775) m/z | Semi-Synthetic Trabectedin (ET-743) m/z |
| [M+H]⁺ | 776.2489 | 762.2 |
| Key Fragment 1 | 276 | Not explicitly detailed in the same manner |
| Key Fragment 2 | 260 (276-oxygen) | Not explicitly detailed in the same manner |
| Key Fragment 3 | 232 | Not explicitly detailed in the same manner |
| Key Fragment 4 | 204 (A-unit) | Not explicitly detailed in the same manner |
| Key Fragment 5 | 224 (C-unit) | Not explicitly detailed in the same manner |
Note: The mass spectral data for the natural product is based on a metabolite study, highlighting the utility of MS in identifying structural modifications.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ecteinascidin sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR Experiments: To aid in structural assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the ecteinascidin sample (approximately 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and preserve the molecular ion.
-
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 amu) to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyze the fragment ions to confirm the structure.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the ecteinascidin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption. For DNA interaction studies, prepare a solution of calf thymus DNA in the same buffer.
-
Instrumentation: Use a CD spectropolarimeter.
-
CD Spectrum Acquisition:
-
Record the CD spectrum of the ecteinascidin sample alone over a desired wavelength range (e.g., 200-400 nm).
-
For DNA binding studies, titrate the DNA solution with increasing concentrations of the ecteinascidin and record the CD spectrum after each addition.
-
-
Data Analysis: Analyze the changes in the CD spectrum of DNA upon binding of the ecteinascidin to determine the binding mode and any conformational changes induced in the DNA.
Mechanism of Action: Interaction with DNA Repair Pathway
Ecteinascidins exert their cytotoxic effects through a unique mechanism of action that involves binding to the minor groove of DNA and interfering with the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2][3][4] This interaction ultimately leads to the generation of DNA double-strand breaks and subsequent cell death.
References
- 1. US20050261326A1 - Metabolites of ecteinascidin 743 - Google Patents [patents.google.com]
- 2. Transcription-coupled DNA Double-Strand Breaks Are Mediated via the Nucleotide Excision Repair and the Mre11-Rad50-Nbs1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel Antitumor Agents Synthesized from Cyanosafracin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural validation of potent antitumor compounds derived from cyanosafracin B. The semisynthesis of complex molecules such as Ecteinascidin 743 (ET-743, Trabectedin) and Phthalascidin (Pt-650) from the readily available bacterial fermentation product, this compound, represents a significant advancement in providing a stable supply of these critical drugs.[1][2][3] This document outlines the key experimental data and methodologies employed to confirm the successful synthesis and determine the precise three-dimensional structure of these novel therapeutic agents.
Overview of Synthetic Analogs
This compound, an antibiotic produced by the bacterium Pseudomonas fluorescens, serves as a sophisticated and cost-effective starting material for the multi-step synthesis of several ecteinascidin compounds.[1][2] The most notable of these are ET-743, a marketed drug for soft tissue sarcomas and ovarian cancer, and Pt-650, a synthetic analogue with comparable in vitro potency.[1][3] The synthesis allows for the creation of a variety of active analogues by leveraging reactive functional groups on the this compound scaffold.[1]
Comparative Structural Validation Data
The confirmation of the chemical structures of these complex synthesized molecules relies on a combination of advanced spectroscopic and analytical techniques. The data derived from these methods are essential for verifying the identity and purity of the final compounds.
| Compound | Validation Technique | Key Findings & Data Type | Reference |
| Ecteinascidin 743 (ET-743) | NMR Spectroscopy | Assignment of tetrahydro-β-carboline-substituted bis(tetrahydroisoquinoline) structure. Provides detailed proton and carbon chemical shifts. | [1] |
| Mass Spectrometry (FAB-MS) | Confirms molecular weight and fragmentation patterns consistent with the proposed structure. | [1][4] | |
| X-ray Crystallography | Elucidated the definitive three-dimensional structure and stereochemistry of the N12-oxide derivative, confirming the overall architecture. | [5] | |
| Phthalascidin (Pt-650) | NMR Spectroscopy | Structural assignment and comparison to ET-743, confirming the synthetic modifications. | [1] |
| Mass Spectrometry | Molecular weight determination. | [1] | |
| Other Ecteinascidins (ET-729, ET-745, etc.) | NMR Spectroscopy | Characterization of various natural analogues synthesized from a common intermediate. | [6][7] |
| Mass Spectrometry | Molecular weight confirmation for each analogue. | [7] | |
| Infrared Spectroscopy | Functional group analysis. | [7] |
Experimental Protocols & Methodologies
The structural validation of novel compounds synthesized from this compound involves a multi-step process, from the initial synthesis to final structural confirmation.
3.1. General Semisynthetic Protocol (ET-743 Example)
The conversion of this compound to ET-743 is a complex, multi-step process. An early, efficient synthesis is outlined below[1]:
-
Protection: The amino and phenol (B47542) groups of this compound (3) are protected using BOC (tert-Butyloxycarbonyl) and MOM (Methoxymethyl ether) groups, respectively.
-
Hydrolysis: The methoxy-p-quinone moiety is hydrolyzed using sodium hydroxide (B78521) (NaOH) in a water-methanol solution to yield intermediate 4.
-
Reduction & Cyclization: The resulting quinone (4) is reduced to an unstable hydroquinone (B1673460) using hydrogen gas over a palladium-on-carbon catalyst. This intermediate is immediately treated with bromochloromethane (B122714) and cesium carbonate to form the central fused ring system (intermediate 5).
-
Further Modifications: Subsequent steps involve alkylation of the remaining phenol and further transformations to complete the pentacyclic core and introduce the requisite side chains to yield ET-743 (1).
3.2. Structural Elucidation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, ROESY) NMR experiments are conducted to determine the complete covalent structure and relative stereochemistry of the molecule.[4] The chemical shifts, coupling constants, and through-space correlations provide a detailed map of atomic connectivity.
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the accurate molecular weight of the synthesized compounds.[4] High-resolution mass spectrometry (HRMS) further confirms the elemental composition. Fragmentation patterns observed in MS/MS experiments help to verify the structure of different subunits within the molecule.
-
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[8] Crystals suitable for diffraction analysis are grown, and the resulting diffraction pattern is used to calculate the precise coordinates of every atom, confirming the absolute stereochemistry and molecular conformation.[5]
Visualized Workflows and Pathways
4.1. Synthetic Workflow from this compound
The following diagram illustrates the high-level synthetic strategy for producing Ecteinascidin 743 from the this compound starting material.
Caption: High-level workflow for the semisynthesis of ET-743.
4.2. Structural Validation Workflow
This diagram shows the logical flow of experiments used to validate the structure of a newly synthesized compound.
Caption: Logical workflow for structural validation experiments.
4.3. Simplified Mechanism of Action for ET-743
ET-743 exerts its potent antitumor activity through a unique mechanism involving DNA interaction.[5] This diagram illustrates the key steps.
Caption: Simplified signaling pathway for ET-743's mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of natural ecteinascidins (ET-729, ET-745, ET-759B, ET-736, ET-637, ET-594) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to the ecteinascidin core
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of prominent total syntheses of the potent antitumor agent, ecteinascidin 743, providing key data, experimental insights, and pathway visualizations to inform future synthetic endeavors and analogue development.
The complex architecture and significant therapeutic potential of ecteinascidin 743 (ET-743), a marine-derived tetrahydroisoquinoline alkaloid, have rendered it a formidable and attractive target for total synthesis. Since its isolation, numerous research groups have undertaken the challenge, resulting in a variety of elegant and innovative synthetic strategies. This guide provides a comparative overview of three seminal total syntheses of the ecteinascidin core, developed by the research groups of Corey (1996), Fukuyama (2013), and Chen (2006). We will delve into a quantitative comparison of their efficiencies, outline key experimental protocols, and visualize the strategic bond disconnections and synthetic pathways.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is a critical factor, especially for complex molecules with potential pharmaceutical applications. The following table summarizes the key quantitative metrics for the Corey, Fukuyama, and Chen syntheses of ecteinascidin 743.
| Metric | Corey Synthesis (1996) | Fukuyama Synthesis (2013) | Chen Synthesis (2006) |
| Total Number of Steps | 36 | 28 | 23 |
| Overall Yield | 0.72% | 1.1% | 3% |
| Longest Linear Sequence | Information not readily available | Information not readily available | Information not readily available |
| Key Strategic Reactions | Mannich bisannulation, Pictet-Spengler reaction | Ugi four-component reaction, Intramolecular Heck reaction, Phenol-aldehyde cyclization | Convergent strategy, Pictet-Spengler condensation |
| Starting Materials | Commercially available chiral building blocks | L-glutamic acid | L-3-hydroxy-4-methoxy-5-methyl phenylalanol and other building blocks |
Synthetic Strategies and Key Visualizations
Each of these syntheses employs a unique strategy to construct the intricate pentacyclic core of ecteinascidin 743. Below, we visualize the overall logic of each approach using DOT language diagrams, providing a clear depiction of the key bond formations and strategic disconnections.
Corey's Biomimetic Approach (1996)
E.J. Corey's landmark first total synthesis of ET-743 employed a biomimetic strategy, featuring a key Mannich bisannulation to construct the central piperazine (B1678402) ring. The synthesis is characterized by its linear fashion and the use of chiral pool starting materials to establish the requisite stereochemistry.
Figure 1: Logical flow of Corey's 1996 synthesis of the ecteinascidin core.
Fukuyama's Convergent Synthesis (2013)
The Fukuyama group developed a more convergent and efficient approach in their 2013 synthesis.[1][2] Key features include a Ugi four-component reaction to rapidly assemble a key dipeptide intermediate, followed by an intramolecular Heck reaction to construct the bicyclo[3.3.1]nonane core.[1] A later phenol-aldehyde cyclization completes the pentacyclic system.[1]
Figure 2: Convergent strategy of Fukuyama's 2013 synthesis.
Chen's Highly Convergent Approach (2006)
The synthesis developed by Chen and co-workers is notable for its high degree of convergency, assembling the molecule from five building blocks of roughly equal complexity.[3] This strategy contributes to its impressive overall yield and reduced step count. A key transformation is the diastereoselective Pictet-Spengler condensation to form a key tetrahydroisoquinoline intermediate.
Figure 3: Highly convergent approach of Chen's 2006 synthesis.
Experimental Protocols for Key Reactions
To provide a practical resource for researchers, detailed experimental protocols for some of the key transformations from the discussed syntheses are provided below. These protocols are adapted from the original publications and their supporting information.
Fukuyama's Ugi Four-Component Reaction
This reaction serves as a powerful tool for rapidly increasing molecular complexity in the Fukuyama synthesis.
-
Reaction: A mixture of the amino alcohol fragment, the carboxylic acid fragment, p-methoxyphenyl isocyanide, and acetaldehyde (B116499) are combined.
-
Procedure: To a solution of the amino alcohol (1.0 equiv) and the carboxylic acid (1.0 equiv) in methanol (B129727) is added p-methoxyphenyl isocyanide (1.1 equiv) and acetaldehyde (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to afford the desired dipeptide product.
Chen's Diastereoselective Pictet-Spengler Condensation
This crucial step in the Chen synthesis establishes a key stereocenter in the tetrahydroisoquinoline core.
-
Reaction: Condensation of an amino alcohol with an aldehyde to form the tetrahydroisoquinoline ring system.
-
Procedure: A solution of the amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in dichloromethane (B109758) is stirred at room temperature for 30 minutes. Trifluoroacetic acid (2.0 equiv) is then added, and the reaction mixture is stirred for an additional 4 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the tetrahydroisoquinoline product.
Conclusion
The total syntheses of ecteinascidin 743 by Corey, Fukuyama, and Chen represent significant achievements in the field of organic chemistry. While Corey's initial synthesis established the feasibility of constructing this complex molecule, the subsequent routes by Fukuyama and Chen have demonstrated remarkable improvements in terms of efficiency and convergency. Chen's 2006 synthesis currently stands as the most efficient in terms of overall yield and step count.[3] These comparative insights not only highlight the evolution of synthetic strategies but also provide a valuable foundation for the development of more practical and scalable routes to ET-743 and its analogues, which is crucial for further biological and clinical investigations. The detailed experimental protocols and visual representations of the synthetic logic offered in this guide aim to aid researchers in this ongoing endeavor.
References
Unveiling the Potential of Novel Cyanosafracin B Derivatives: A Comparative Guide to Cross-Reactivity and Target Validation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of novel cyanosafracin B-derived compounds against alternative anticancer agents. Supported by experimental data, this document details the methodologies for crucial validation experiments and visualizes key biological pathways and workflows to accelerate research and development in this promising area of oncology.
This compound, a natural tetrahydroisoquinoline antibiotic, serves as a vital chiral starting material for the semi-synthesis of potent antitumor agents, most notably the approved drug Trabectedin (ET-743). The unique mechanism of action of ET-743, which involves binding to the minor groove of DNA and interacting with the nucleotide excision repair machinery, has spurred the development of novel derivatives with potentially improved efficacy, selectivity, and reduced off-target toxicities. This guide provides a comprehensive overview of the critical aspects of preclinical evaluation for these emerging drug candidates: cross-reactivity profiling and target validation.
Data Presentation: Comparative Performance of Novel this compound Derivatives
To provide a clear and concise summary of the performance of novel this compound-derived compounds, the following tables present illustrative data comparing their cytotoxic activity, target engagement, and off-target effects against established anticancer agents.
Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) | U-87 MG (Glioblastoma) |
| Novel Compound A | 0.015 | 0.022 | 0.018 | 0.035 |
| Novel Compound B | 0.028 | 0.035 | 0.031 | 0.050 |
| ET-743 (Trabectedin) | 0.025 | 0.030 | 0.028 | 0.045 |
| Doxorubicin | 0.150 | 0.200 | 0.120 | 0.350 |
| Cisplatin | 1.5 | 2.0 | 1.2 | 3.5 |
This data is illustrative and intended for comparative purposes.
Table 2: Target Engagement and Off-Target Kinase Inhibition Profile
| Compound | Target Engagement (CETSA, ΔTm in °C) | Off-Target Kinase Inhibition (% Inhibition at 1 µM) |
| DNA Adducts | CDK2 | |
| Novel Compound A | 5.2 | < 10% |
| Novel Compound B | 4.8 | < 15% |
| ET-743 (Trabectedin) | 4.5 | ~20% |
This data is illustrative and intended for comparative purposes. A higher ΔTm indicates stronger target engagement.[1]
Mandatory Visualizations
To facilitate a deeper understanding of the complex biological processes and experimental procedures involved in the evaluation of novel this compound derivatives, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cyanosafracin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cyanosafracin B, a tetrahydroisoquinoline alkaloid, serves as a vital starting material in the synthesis of the potent anti-tumor agent Ecteinascidin 743 (ET-743).[1][2][3][4] Due to its inherent chemical properties and its role as a precursor to a cytotoxic compound, stringent disposal protocols are essential. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in the best practices for handling hazardous and cytotoxic materials.
Understanding the Hazard Profile of this compound
Key Chemical and Hazard Information:
| Property | Value/Information | Source |
| Chemical Name | This compound | |
| CAS Number | 96996-50-8 | |
| Molecular Formula | C₂₉H₃₅N₅O₆ | |
| Inferred Hazards | Potentially cytotoxic, toxic if ingested, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation. | |
| Primary Use | Starting material for the synthesis of Ecteinascidin ET-743 and Phthalascidin Pt-650. |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any procedure involving this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially cytotoxic compounds.
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) must be used. All handling of solid this compound should be performed in a certified chemical fume hood.
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to minimize exposure and prevent environmental contamination during the disposal process.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated PPE (gloves, gowns), and absorbent materials from spill cleanups, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be labeled "Hazardous Waste," "Cytotoxic," "this compound," and list the solvent(s) used.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of immediately in a designated sharps container for cytotoxic waste.
2. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the residue. This rinseate must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and hot water.
-
Final Rinse: Rinse the glassware with deionized water before drying.
-
Surface Decontamination: All work surfaces where this compound was handled should be decontaminated. Wipe the area with a 70% ethanol solution or a suitable laboratory disinfectant. All cleaning materials must be disposed of as solid hazardous waste.
3. Spill Management:
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and the spread of contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, cover with an absorbent material specifically designed for hazardous chemical spills. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.
-
Clean the Spill: Carefully scoop the absorbed material or covered solid into the designated hazardous waste container.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area as described above. All materials used in the cleanup must be disposed of as hazardous waste.
4. Final Disposal:
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected for disposal.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or through your institution's EHS office. Never dispose of this compound or its containers in the regular trash or down the drain.
Experimental Workflow and Disposal Logic
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the key decision-making processes in handling and disposing of this compound.
Caption: Workflow for handling and disposing of this compound.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:96996-50-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Cyanosafracin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling cyanosafracin B, a potent cytotoxic compound. The following procedural guidance is based on established best practices for managing highly active pharmaceutical ingredients in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of PPE should be based on the specific laboratory task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to disposal.
-
Preparation:
-
Designate a specific handling area, such as a certified biological safety cabinet (BSC) or a fume hood, for all manipulations of this compound.
-
Ensure proper ventilation and negative pressure in the designated area.
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
Minimize the quantity of the compound to be handled.
-
Review this safety guidance and any available institutional standard operating procedures (SOPs).
-
-
Handling:
-
Wear the appropriate PPE at all times as specified in the table above.
-
Avoid all skin and eye contact with the compound.
-
Prevent the generation of aerosols. When handling powders, use techniques that minimize dust formation.
-
Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.
-
All equipment that comes into contact with this compound must be decontaminated after use.
-
Decontamination and Disposal Plan
A clear and concise plan for the decontamination of surfaces and equipment, and the disposal of waste is essential to prevent cross-contamination and ensure environmental safety.
| Procedure | Key Steps and Materials |
| Surface Decontamination | - Use a two-step cleaning process.- Step 1: Inactivation. Apply a freshly prepared solution of sodium hypochlorite (B82951) (e.g., 5.25% diluted to a lower concentration as per institutional guidelines) and allow for the appropriate contact time.- Step 2: Cleaning. Following inactivation, clean the surface with a detergent solution (e.g., an anionic detergent) to remove any residue.[1]- For surfaces incompatible with bleach, use an alternative validated decontaminating agent. |
| Equipment Decontamination | - All reusable equipment (glassware, spatulas, etc.) must be decontaminated immediately after use.- Immerse equipment in a deactivating solution before standard washing procedures.- Follow institutional guidelines for the validation of cleaning procedures. |
| Waste Disposal | - All disposable items contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) are considered cytotoxic waste.[2]- Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.[2][3]- The recommended method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[2]- Do not dispose of this compound or its waste down the drain. |
| Spill Management | - Evacuate the area and restrict access.- Don the appropriate PPE, including respiratory protection.- For liquid spills, cover with absorbent material.- For solid spills, gently cover with a damp absorbent cloth to avoid raising dust.- Use a spill kit containing appropriate neutralizing agents and cleaning supplies.- Decontaminate the spill area as described above.- All materials used for spill cleanup must be disposed of as cytotoxic waste. |
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
